molecular formula C9H11N3 B136301 3-Amino-4-(ethylamino)benzonitrile CAS No. 143174-02-1

3-Amino-4-(ethylamino)benzonitrile

Cat. No.: B136301
CAS No.: 143174-02-1
M. Wt: 161.2 g/mol
InChI Key: WHLUSMYQBHWGSV-UHFFFAOYSA-N
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Description

3-Amino-4-(ethylamino)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUSMYQBHWGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397235
Record name 3-amino-4-(ethylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143174-02-1
Record name 3-amino-4-(ethylamino)benzonitrile
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Record name 3-amino-4-(ethylamino)benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-(ethylamino)benzonitrile: A Strategic Intermediate for N-Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 143174-02-1 Molecular Formula: C9H11N3 Molecular Weight: 161.20 g/mol

Executive Summary

3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) is a specialized di-substituted aniline derivative serving as a critical building block in medicinal chemistry. Characterized by its vicinal diamine motif—comprising a primary amine at position 3 and a secondary ethylamine at position 4—it functions as a "privileged scaffold" precursor. Its primary utility lies in the synthesis of benzimidazoles and quinoxalines , structural motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents. This guide details the physicochemical profile, industrial synthesis routes, and safety protocols required for high-purity applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a pale to light brown powder. Its asymmetric diamine structure allows for regiospecific cyclization, a key advantage over symmetric phenylenediamines.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 143174-02-1Primary identifier
IUPAC Name This compound
SMILES CCNc1ccc(cc1N)C#N
Melting Point 127–129 °CIndicates high crystallinity
Boiling Point ~390 °C (Predicted)Decomposes before boiling at atm pressure
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
pKa (Base) ~5.5 (Aniline nitrogen)Protonation occurs first at the secondary amine
LogP 1.32 (Predicted)Lipophilic, suitable for membrane permeability

Synthesis & Manufacturing Workflows

The synthesis of this compound typically follows a two-stage industrial protocol designed to ensure regioselectivity and minimize over-alkylation.

Core Synthesis Pathway

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This method avoids the selectivity issues associated with direct alkylation of 3,4-diaminobenzonitrile.

Step 1: SNAr Displacement

  • Starting Material: 4-Fluoro-3-nitrobenzonitrile (or 4-Chloro analog).

  • Reagent: Ethylamine (70% aq. or in THF).

  • Conditions: Mild base (K2CO3), 0°C to RT.

  • Mechanism: The strong electron-withdrawing nitro and nitrile groups activate the 4-position for nucleophilic attack by ethylamine.

Step 2: Chemoselective Reduction

  • Intermediate: 4-(ethylamino)-3-nitrobenzonitrile.

  • Reagents: Iron powder/NH4Cl (Bechamp reduction) or H2/Pd-C.

  • Critical Control: Conditions must preserve the nitrile group (avoiding reduction to benzylamine).

Synthesis Flow Diagram (Graphviz)

SynthesisPath cluster_0 Critical Quality Attribute: Nitrile Preservation Start 4-Fluoro-3-nitrobenzonitrile (Activated Core) Inter Intermediate: 4-(Ethylamino)-3-nitrobenzonitrile Start->Inter SNAr (0-25°C) Reagent1 Ethylamine (Nucleophile) Reagent1->Inter Product Product: This compound Inter->Product Reduction (Reflux) Reagent2 Fe / NH4Cl (Selective Reduction) Reagent2->Product

Figure 1: Two-step synthesis pathway ensuring regioselective installation of the ethyl group prior to amine generation.

Applications in Drug Development

This compound is not an endpoint but a divergent intermediate . Its specific "ortho-diamine" geometry is essential for constructing fused heterocycles.

Benzimidazole Formation

Reaction with aldehydes, carboxylic acids, or orthoesters yields 1-ethyl-2-substituted benzimidazole-5-carbonitriles.

  • Mechanism: Condensation of the primary amine with the carbonyl electrophile, followed by ring closure via the secondary ethylamine.

  • Therapeutic Relevance: This scaffold is seen in Angiotensin II receptor antagonists and various kinase inhibitors.

Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal derivatives) yields quinoxaline-6-carbonitriles.

  • Utility: Quinoxalines are privileged structures in oncology (DNA intercalators).

Analytical Characterization (Expected Signals)

To validate the identity of CAS 143174-02-1 during QC:

  • 1H NMR (DMSO-d6):

    • 
       1.2 ppm (t, 3H, -CH3)
      
    • 
       3.2 ppm (q, 2H, -CH2-)
      
    • 
       5.0-5.5 ppm (br s, 2H, -NH2, D2O exchangeable)
      
    • 
       5.8 ppm (t, 1H, -NH-Et, D2O exchangeable)
      
    • 
       6.6 - 7.2 ppm (m, 3H, Aromatic protons)
      
  • IR Spectrum:

    • ~2210 cm⁻¹ (Sharp C

      
      N stretch)
      
    • 3300-3400 cm⁻¹ (N-H stretching, primary and secondary)

Safety & Handling Protocols

Signal Word: WARNING GHS Classification: Acute Toxicity (Oral/Dermal/Inhal), Skin Irritation, Eye Irritation.[1][2]

Table 2: Hazard Identification & Response
Hazard CodeDescriptionPrevention & Response
H302/H312 Harmful if swallowed or in contact with skin.[3]Wear nitrile gloves (min 0.11mm). Wash thoroughly after handling.[3][2][4]
H319 Causes serious eye irritation.[1][2][4]Wear safety goggles with side shields. Response: Rinse cautiously with water for 15 min.
H335 May cause respiratory irritation.[1]Use only in a chemical fume hood. Avoid dust generation.[1][3][2][4]

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). The amine groups are sensitive to oxidation over time, leading to darkening of the powder.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • PubChem. (n.d.).[5][6] Compound Summary: this compound.[7][8][9][10] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[11] Technical Support: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzonitrile (Analogous Safety Data). Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical and Structural Analysis of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the detailed chemical structure analysis of 3-Amino-4-(ethylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The structural integrity and purity of such molecules are paramount in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of techniques, offering a logically structured workflow that integrates multiple analytical methods. We will explore the causality behind experimental choices, detailing not just the "how" but the "why" for each step. The protocols herein are designed as self-validating systems, incorporating best practices to ensure data of the highest quality and trustworthiness. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, multi-faceted approach to molecular characterization.

Introduction to this compound

Chemical Identity and Significance

This compound is a substituted aromatic compound featuring a benzonitrile core with both a primary amine (-NH2) and a secondary amine (-NHCH2CH3) substituent. Its chemical structure makes it a versatile building block, particularly in the synthesis of kinase inhibitors for therapeutic areas such as oncology and neurodegenerative diseases.[1] The precise arrangement of its functional groups—the nitrile, the primary amine, and the secondary amine—allows for targeted modifications and interactions within the active sites of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Epidermal Growth Factor Receptor (EGFR).[1]

Given its role as a precursor to potent biological agents, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not merely procedural formalities; they are critical checkpoints that safeguard the integrity of the entire drug discovery and development pipeline.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before commencing any analytical work. These properties influence choices regarding solvents, storage conditions, and analytical techniques.

PropertyValueSource
CAS Number 143174-02-1[2][3][4]
Molecular Formula C9H11N3[2][5]
Molecular Weight 161.21 g/mol [3][4]
Appearance Powder / Crystalline Solid
Melting Point 127-129 °C
Predicted XlogP 1.3[5]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO)[6][7]

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for complete molecular characterization. Mass spectrometry can provide molecular weight, but not connectivity.[8][9] NMR can define the carbon-hydrogen framework, but may not be sensitive to trace impurities. Therefore, a multi-technique, orthogonal approach is required. This ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a comprehensive and trustworthy final assessment.

Our workflow is designed to first establish the fundamental identity and structure of the molecule and then to rigorously assess its purity.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Characterization NMR NMR Spectroscopy (¹H & ¹³C) Primary Structure HPLC HPLC-UV Purity Profile & Assay NMR->HPLC FTIR FT-IR Spectroscopy Functional Groups FTIR->HPLC MS Mass Spectrometry Molecular Weight MS->HPLC Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report Sample Sample Receipt: This compound Sample->NMR Sample->FTIR Sample->MS

Caption: Integrated workflow for the comprehensive analysis of the target molecule.

Primary Structure Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation.[9] It provides unparalleled detail about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive mapping of the molecule's covalent framework.[10][11]

Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH and -NH₂) as it slows down the exchange rate, making these peaks sharper and easier to observe.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~25 °C).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Accumulate at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign each signal to a specific proton or carbon in the molecule.

Expected NMR Spectral Data

The following tables provide predicted chemical shifts based on the known effects of substituents on aromatic rings.[12][13]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH₃ (ethyl)~1.1 - 1.3Triplet (t)3HAliphatic methyl group coupled to an adjacent CH₂.
-CH₂- (ethyl)~3.1 - 3.3Quartet (q)2HMethylene group coupled to a CH₃ and adjacent to an NH group.
-NH- (ethylamino)~5.0 - 5.5Broad Singlet/Triplet1HExchangeable proton on a secondary amine. May show coupling to CH₂.
-NH₂ (amino)~5.8 - 6.2Broad Singlet2HExchangeable protons on a primary amine.
Ar-H (aromatic)~6.5 - 7.5Multiplet (m)3HProtons on the substituted benzene ring, with distinct shifts due to the electronic effects of the three different substituents.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted δ (ppm)Rationale
-CH₃ (ethyl)~14 - 16Typical aliphatic methyl carbon.
-CH₂- (ethyl)~38 - 42Aliphatic methylene carbon attached to nitrogen.
Ar-C (aromatic)~100 - 155Six distinct signals are expected for the six carbons of the aromatic ring due to the lack of symmetry.
-C≡N (nitrile)~118 - 122Characteristic chemical shift for a nitrile carbon. The exact position is influenced by conjugation with the aromatic ring.[12]

Functional Group Confirmation by FT-IR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[14] It works by probing the vibrational modes of chemical bonds. Each functional group (e.g., N-H, C≡N, C-N) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument signals.

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Analyze the resulting spectrum for absorption bands characteristic of the molecule's functional groups.

Expected Vibrational Bands

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3250N-H StretchPrimary & Secondary AminesPrimary amines (-NH₂) typically show two distinct bands (asymmetric and symmetric stretches), while secondary amines (-NH-) show one.[15][16]
~2220C≡N StretchNitrileThis is a very strong, sharp, and characteristic peak for the nitrile group. Its position indicates conjugation with the aromatic system.[17][18]
1650 - 1580N-H Bend (Scissoring)Primary AmineThis bending vibration is characteristic of the -NH₂ group.[15]
1600 - 1450C=C StretchAromatic RingMultiple sharp bands in this region confirm the presence of the benzene ring.[14]
1335 - 1250C-N StretchAromatic AmineStrong band resulting from the stretching of the bond between the aromatic carbon and the amine nitrogen.[15]

Molecular Weight and Purity Assessment

While NMR and FT-IR confirm the structure and functional groups, they do not definitively establish the molecular weight or quantify purity. For this, we turn to a combination of mass spectrometry and chromatography.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Trustworthiness: MS is an essential tool for determining the molecular mass of a compound with high accuracy.[19] Soft ionization techniques like Electrospray Ionization (ESI) are preferred for small molecules as they typically generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation, providing a clear confirmation of the molecular weight.[8][19]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. Causality: Formic acid helps to protonate the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation: Identify the base peak. For this compound (MW = 161.21), the expected molecular ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 162.10 .[5] The presence of this ion at high abundance confirms the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for assessing the purity of APIs and intermediates.[20][21][22][23] A reversed-phase HPLC (RP-HPLC) method with UV detection is ideal for this aromatic compound, separating it from potential impurities based on differences in polarity.[24]

Protocol: RP-HPLC with UV Detection

  • Instrumentation: Use an HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Causality: The acid improves peak shape for amine-containing compounds by suppressing the ionization of free silanol groups on the silica support.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes. Causality: A gradient elution is crucial for separating compounds with a range of polarities and ensuring that any late-eluting, non-polar impurities are washed from the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, determined by a UV scan (e.g., ~254 nm or a local maximum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute this stock to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: H₂O+Acid, B: ACN+Acid) Inject Inject Sample onto C18 Column MobilePhase->Inject SamplePrep Prepare Sample (Dissolve & Filter) SamplePrep->Inject Gradient Apply Gradient Elution (10% to 90% B) Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Data Synthesis and Final Characterization

The final, authoritative characterization of this compound is achieved by synthesizing the data from all analytical techniques.

  • ¹H and ¹³C NMR have confirmed the covalent bond framework, the substitution pattern on the aromatic ring, and the presence of the ethyl group.

  • FT-IR has provided orthogonal confirmation of the essential functional groups: the primary amine, secondary amine, and the conjugated nitrile.

  • Mass Spectrometry has verified the exact molecular weight of the compound, confirming its elemental composition (C₉H₁₁N₃).

  • HPLC has established the purity profile, quantifying the compound relative to any process-related impurities or degradation products.

When the results from these disparate techniques converge and are mutually reinforcing, a high degree of confidence in the sample's identity, structure, and purity is established.

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]

  • Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Jacobsen, J. P., & Schaumburg, K. (1976). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 'H and '3C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 32(5), 1361-1376. [Link]

  • Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2020). LCGC International. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC - NIH. [Link]

  • Fadhil, A. A., & Essa, A. H. (2013). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE. Iraqi National Journal of Chemistry, 50, 808-817. [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates. (2008). ResearchGate. [Link]

  • This compound (C9H11N3). (n.d.). PubChemLite. [Link]

  • HPLC in pharmaceutical analysis. (n.d.). Labotec. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

  • 3-Amino-4-(propylamino)benzonitrile. (n.d.). PubChem. [Link]

  • 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. (n.d.). Autech Industry Co., Limited. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. [Link]

  • Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. (2006). Taylor & Francis Online. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Saikot, M. S. H. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.).
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. [Link]

  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.).
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). PMC - NIH. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]

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Sources

An In-depth Technical Guide to the Solubility of 3-Amino-4-(ethylamino)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The characterization of a compound's solubility is a cornerstone of chemical process development, particularly within the pharmaceutical and fine chemical industries. Understanding how a molecule like 3-Amino-4-(ethylamino)benzonitrile behaves in various organic solvents is critical for optimizing synthesis, purification, crystallization, and formulation.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, a predictive analysis based on the molecule's unique structure, and a detailed, field-proven protocol for the experimental determination of its solubility. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientific teams with the predictive tools and empirical methodologies necessary to generate this critical data in-house.

Introduction to this compound

This compound (CAS No: 143174-02-1; Molecular Formula: C₉H₁₁N₃) is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amino group.[2] Its molecular structure suggests a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds relevant to medicinal chemistry. The presence of multiple functional groups—a polar nitrile, two hydrogen-bonding amino groups, and a non-polar ethyl/aromatic backbone—creates a complex solubility profile that dictates its handling, reactivity, and purification strategy.

A precise understanding of its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media to ensure reactants remain in the solution phase.

  • Crystallization & Purification: Designing efficient crystallization processes by identifying solvent/anti-solvent systems and temperature profiles.[3]

  • Formulation Science: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and delivery mechanisms.[1]

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at thermodynamic equilibrium under specified conditions of temperature and pressure.[4] The process is governed by the principle "like dissolves like," which, from a thermodynamic perspective, relates to the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5]

For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions. Key factors include:

  • Polarity: The distribution of electron density in a molecule. Polar solvents (e.g., ethanol, acetonitrile) are effective at dissolving polar solutes through dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes via London dispersion forces.

  • Hydrogen Bonding: The presence of hydrogen bond donors (like the -NH₂ and -NH- groups in our target molecule) and acceptors (the nitrile nitrogen) significantly enhances solubility in protic solvents (e.g., alcohols, water).

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[4] This relationship is described by the van't Hoff equation.[3]

Structural Analysis and Predicted Solubility Profile

The molecular structure of this compound provides clear indicators for predicting its solubility behavior.

Caption: Key functional regions of this compound.

Analysis and Predictions:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh The two amino groups can readily form hydrogen bonds with the hydroxyl group of alcohols. The nitrile group also acts as a hydrogen bond acceptor.
Aprotic Polar Acetonitrile, DMSO, DMF, AcetoneHigh to Moderate The molecule's significant dipole moment, arising from the nitrile and amino groups, will lead to strong dipole-dipole interactions with these solvents. Solubility in acetone is expected to be very high for similar benzonitrile structures.[6]
Non-Polar Aromatic Toluene, BenzeneModerate to Low The aromatic ring of the solute will interact favorably with aromatic solvents via π-π stacking. However, the polar functional groups will disfavor solvation.
Aliphatic Non-Polar Hexane, CyclohexaneVery Low / Insoluble The high polarity and hydrogen bonding capability of the solute are incompatible with the weak London dispersion forces offered by aliphatic solvents.
Aqueous Water, Buffered SolutionsVery Low / Insoluble While capable of hydrogen bonding, the large, non-polar aromatic and ethyl components of the molecule will likely dominate, leading to poor aqueous solubility, a common trait for many organic molecules.[5] The basicity of the amino groups suggests solubility will increase in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a more soluble ammonium salt.[7]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To generate reliable, quantitative data, the isothermal shake-flask method is the gold-standard due to its robustness and ability to ensure thermodynamic equilibrium is reached.[3][4]

Principle

An excess of the solid solute is agitated in a known amount of solvent at a constant, controlled temperature for a duration sufficient to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[4] The concentration of the solute in the saturated supernatant is then measured analytically.

Materials and Equipment
  • This compound (powder form)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath or incubator with agitation

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to several 4 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume or mass (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the target temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the samples for a pre-determined time (typically 24-72 hours).

    • Causality Insight: A long equilibration time is crucial. For crystalline compounds, reaching true thermodynamic equilibrium can be slow. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer changing, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

    • Trustworthiness Check: This settling step is critical to prevent clogging of the filter and to avoid accidentally sampling solid particles, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, tared vial or directly into a volumetric flask.

    • Causality Insight: Filtration must be performed rapidly and, ideally, at the same temperature as the experiment to prevent precipitation of the solute due to temperature changes.

  • Quantification (HPLC/UV-Vis Method):

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its precise concentration.

    • Self-Validation: The analytical method must be validated for linearity, accuracy, and precision using standard solutions of this compound of known concentrations. This ensures the trustworthiness of the final measurement.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. Express solubility in desired units (e.g., mg/mL, mol/L, or g/100g solvent).

Solubility_Determination_Workflow cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Analysis & Calculation cluster_validation Self-Validation Steps A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Place in Thermostatic Shaker B->C D Agitate for 24-72h at Constant T C->D E Stop Agitation, Allow Solid to Settle D->E V1 Confirm Equilibrium: Sample at 24, 48, 72h D->V1 F Withdraw Supernatant with Syringe E->F G Filter with 0.22µm Syringe Filter F->G H Prepare Accurate Dilution of Filtrate G->H I Quantify Concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility (mg/mL, mol/L) I->J V2 Validate Analytical Method: Calibration Curve I->V2

Caption: Workflow for the isothermal shake-flask solubility determination.

Conclusion

While a definitive, publicly available dataset for the solubility of this compound in organic solvents is currently elusive, this guide establishes a robust framework for its scientific investigation. Through a detailed analysis of its molecular structure, we predict high solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar and aqueous media. More importantly, the provided authoritative experimental protocol offers a clear, self-validating pathway for researchers to generate high-quality, quantitative solubility data. This essential data will empower scientists in process development and drug discovery to make informed decisions, accelerating research and ensuring the efficient and effective use of this valuable chemical intermediate.

References

  • PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
  • Sigma-Aldrich. This compound | 143174-02-1.
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • PubChemLite. This compound (C9H11N3).
  • BenchChem. 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer.
  • Sigma-Aldrich. This compound.
  • ResearchGate. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).

Sources

3-Amino-4-(ethylamino)benzonitrile MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 143174-02-1 Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific R&D Edition)

Executive Summary & Chemical Identity

3-Amino-4-(ethylamino)benzonitrile is a specialized di-substituted benzene derivative serving as a critical intermediate in the synthesis of fused heterocyclic compounds, particularly benzimidazoles and quinazolines used in kinase inhibitor discovery.

Unlike standard MSDS documents which provide static data, this guide contextualizes the compound's safety profile within its chemical reactivity and application in medicinal chemistry.

Physicochemical Profile
PropertyValueTechnical Note
CAS Number 143174-02-1Verified Registry Number
Molecular Formula C₉H₁₁N₃Substituted Aniline/Nitrile
Molecular Weight 161.21 g/mol Low MW Fragment (Rule of 5 Compliant)
Appearance Pale to Dark Brown SolidOxidizes slowly upon air exposure
Melting Point 127–129 °CSharp melting range indicates crystallinity
Solubility DMSO, MeOH, EtOAcLow aqueous solubility; lipophilic nature
pKa (Calculated) ~5.5 (Aniline N)Weak base; protonatable in strong acid

Comprehensive Hazard Architecture (GHS)

This compound possesses dual-functional toxicity risks stemming from its aniline core (methemoglobinemia potential) and nitrile moiety.

GHS Classification & Mechanistic Toxicology

Signal Word: WARNING

Hazard CodeDescriptionMechanistic Insight
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled.Bioavailability: Lipophilic amines penetrate the stratum corneum rapidly. Systemic absorption can lead to interference with oxygen transport (cyanosis).
H315 Causes skin irritation.[1][2]Alkalinity: The free amine groups react with skin fatty acids, disrupting the lipid barrier.
H319 Causes serious eye irritation.[1][2]Mucosal Damage: Direct contact causes lacrimation and potential corneal opacity if untreated.
H335 May cause respiratory irritation.[1]Inhalation: Dust inhalation triggers inflammatory response in the bronchial tree.
The "Aniline Effect" Warning

While not always explicitly detailed in generic SDS, researchers must treat this compound as a potential methemoglobinemia inducer . Aromatic amines can be metabolized in the liver (N-hydroxylation) to form reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

Validated Handling & Storage Protocols

Trustworthiness Principle: Protocols below are designed to be self-validating through visual or analytical checks.

Storage & Stability
  • Primary Condition: Store at Room Temperature (15–25 °C) in a tightly sealed container.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids.

  • Validation: Check for color darkening. A shift from pale beige to dark brown indicates oxidative degradation. If degraded, verify purity via TLC (50% EtOAc/Hexane) before use.

Operational Workflow: Weighing & Transfer

To minimize H332 (Inhalation) and H312 (Dermal) risks:

  • Engineering Control: All weighing must occur inside a Class II Fume Hood or Powder Weighing Station.

  • PPE Layering:

    • Hands: Double nitrile gloves (0.11 mm min thickness). Why? Aromatic amines can permeate thin latex.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat with cuffed sleeves.

  • Decontamination: Wipe balance area with 10% HCl followed by ethanol. The acid protonates the amine, making it water-soluble and easier to remove.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate systemic toxicity.[1][2][3] The following decision logic outlines the critical path for response.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Monitor for Cyanosis (Blue Lips) Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if Breathing Difficult 3. Medical Observation Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Figure 1. Triage logic for acute exposure to aminobenzonitrile derivatives.

Technical Application: Synthesis & Reactivity

Context: This compound is rarely the end-product; it is a "privileged scaffold" for building benzimidazoles.

Synthesis Pathway (Reverse Engineering)

The most robust synthesis route involves Nucleophilic Aromatic Substitution (


) followed by reduction.
  • Precursor: 4-Fluoro-3-nitrobenzonitrile.

  • Step 1 (

    
    ):  Reaction with ethylamine (
    
    
    
    ) in THF/DIEA. The fluorine is displaced by the amine due to the electron-withdrawing nitro and cyano groups.
  • Step 2 (Reduction): The nitro group is reduced to an amine using Iron/Ammonium Chloride (

    
    ) or Hydrogenation (
    
    
    
    ).
    • Note:

      
       is preferred to avoid reducing the nitrile group, which can occur under harsh hydrogenation conditions.
      
Application Workflow: Benzimidazole Formation

The 1,2-diamine motif (3-amino-4-ethylamino) allows for cyclization with aldehydes or carboxylic acids.

SynthesisWorkflow Start 4-Fluoro-3-nitrobenzonitrile Step1 SNAr Reaction (Ethylamine, THF) Start->Step1 Inter Intermediate: 4-(Ethylamino)-3-nitrobenzonitrile Step1->Inter Step2 Chemoselective Reduction (Fe / NH4Cl) Inter->Step2 Avoid H2/Pd (Protects CN) Product TARGET: This compound Step2->Product App Cyclization (R-CHO / Acid) Product->App Final 1-Ethyl-2-substituted- benzimidazole-5-carbonitrile App->Final

Caption: Figure 2. Synthesis and downstream application pathway for benzimidazole construction.

Analytical Validation

To confirm the identity of the material before use in critical experiments:

  • ¹H NMR (DMSO-d₆): Look for the ethyl group triplet (~1.2 ppm) and quartet (~3.2 ppm). Critical diagnostic is the broad singlet for the primary amine (

    
    ) around 5.0–6.0 ppm and the secondary amine (
    
    
    
    ) often broader or exchangeable.
  • IR Spectroscopy:

    • Nitrile (

      
      ): Sharp peak at ~2210–2220 cm⁻¹.
      
    • Amine (

      
      ): Doublet spike (primary) and single spike (secondary) in the 3300–3500 cm⁻¹ region.
      

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 143174-02-1).[4] Merck KGaA.[4] Link

  • PubChem. (2024).[5] Compound Summary: this compound.[4][6] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[7] Essential Safety and Logistical Information for Handling 3-Amino-4-(phenylamino)benzonitrile (Analogous Safety Data). Link[7]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Aminobenzonitrile derivatives. Link

Sources

Difference between 3-Amino-4-(ethylamino)benzonitrile and 3,4-diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 3-Amino-4-(ethylamino)benzonitrile and 3,4-diaminobenzonitrile

This guide provides a detailed comparative analysis of this compound and 3,4-diaminobenzonitrile, two structurally related aromatic amines that serve as critical building blocks in modern chemical synthesis. While separated by only a single ethyl group, their physicochemical properties, reactivity, and applications diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their selection and utilization.

Core Structural and Physicochemical Distinctions

At first glance, the structures of this compound and 3,4-diaminobenzonitrile are strikingly similar. Both are derivatives of benzonitrile with amino groups at the C3 and C4 positions of the benzene ring. The fundamental difference lies at the C4 position: 3,4-diaminobenzonitrile possesses a primary amino group (-NH₂), whereas this compound features a secondary ethylamino group (-NHCH₂CH₃).

This seemingly minor modification—the replacement of a hydrogen atom with an ethyl group—imparts significant changes in steric hindrance, lipophilicity, and hydrogen bonding capability. The ethyl group increases the molecule's nonpolar surface area, thereby enhancing its lipophilicity. Concurrently, it reduces the number of N-H protons available for hydrogen bonding from two to one and introduces steric bulk around the C4 nitrogen, which can influence its reactivity in subsequent chemical transformations.

Table 1: Comparative Physicochemical Properties
Property3,4-diaminobenzonitrileThis compound
Chemical Structure
CAS Number 17626-40-3[1][2][3][4]143174-02-1[5]
Molecular Formula C₇H₇N₃[1][2]C₉H₁₁N₃[6]
Molecular Weight 133.15 g/mol [1][2]161.21 g/mol [5]
Appearance Light brown to yellow solid/powder[2][3][7]Powder
Melting Point 144-148 °C[2]127-129 °C
Purity ≥97%[2][4]Information not broadly available
Solubility Soluble in methanol, ethyl acetate, dichloromethane[7]No specific data available, but increased lipophilicity suggests solubility in a wider range of organic solvents.

Synthesis and Reactivity Profiles

The synthetic routes to these compounds and their subsequent reactivity are dictated by their structural differences. The presence of two primary amines in 3,4-diaminobenzonitrile makes it an ideal precursor for cyclization reactions, while the secondary amine in its ethylated counterpart offers a different set of synthetic possibilities.

Synthetic Pathways

The most common route to 3,4-diaminobenzonitrile involves the reduction of a nitro-substituted precursor.[1][7] A plausible and efficient synthesis for this compound can be logically derived from established methodologies for related compounds, such as nucleophilic aromatic substitution (SNAᵣ) followed by nitro group reduction.[8]

Synthetic Pathways cluster_0 Synthesis of 3,4-diaminobenzonitrile cluster_1 Proposed Synthesis of this compound A1 4-Amino-3-nitrobenzonitrile P1 3,4-diaminobenzonitrile A1->P1 H₂, Pd/C Methanol, 25°C[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfBypEs-5Ac8Ifzx1BI4rbV437bC0TE-wwjQdjaYzySznIwdBI92S7Lzs_D_xuL0YlFd5zYl2VkuT69Mn4sjOuJZQKv4tipuYtU27xgI1yECsgBKyQIITRjYXSqUy9HELbKsv7iskNLuB0CobmPWhZJvZIEXaKCF6bjSrX5Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbxS-Geo11XEqjPQlylgBVG16AuvqYSVH_jEhBH2mWnsqjIk0itHUbICesyX7JISxUtNrYR2l3ihzL7EnRaIbVKwslEMFhurs_4JKmEtxQRVKs5wy1AcWHaK2GGxeDkSZlwFQatXnxb8Lmzy8FSRuzYOI5fh1kbAHPguMARYWIBA%3D%3D)] B1 4-Fluoro-3-nitrobenzonitrile B2 4-(Ethylamino)-3-nitrobenzonitrile B1->B2 Ethylamine, Base (e.g., K₂CO₃) SNAᵣ Reaction P2 This compound B2->P2 Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLyD7-ujsURCpe7d3nrJ5t6zinyhHEIVNzxA-GkdSYdfsGBV7RoKCAiNDB_ahtqgyM5VuVrTGtvnw68UayT-oPDE3qoM2Fr8RN1kIlNOvGTWOGEC9SpW5tC2j425bwOhTYrCUvWF5pizbzwT29fjRuN_yz1oDFvwSWq3QGQibwSnFv19qDnVgMFmjfAAUGfPDFDXA_DM-qdOe1YRaNxHMkn9wKVljMF2-tc9WMlM-4LHhLvwSa2gQ%3D)] Kinase_Inhibition Receptor EGFR (Receptor Tyrosine Kinase) Substrate Substrate Protein Receptor->Substrate Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->Receptor Binds ATP ATP ATP->Receptor Provides Phosphate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Activates Inhibitor This compound-based Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Sources

An In-depth Technical Guide to 3-Amino-4-(ethylamino)benzonitrile: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(ethylamino)benzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural similarity to well-studied aminobenzonitrile derivatives provides a strong basis for understanding its properties, commercial availability, and potential applications. This guide will delve into its chemical characteristics, safety and handling protocols, and its likely role as a scaffold for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile with the following key identifiers and properties:

PropertyValueSource
IUPAC Name This compound
CAS Number 143174-02-1
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Physical Form Powder
Melting Point 127-129 °C
InChI Key WHLUSMYQBHWGSV-UHFFFAOYSA-N

Commercial Availability

This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. The availability from these sources indicates its utility as a building block in organic synthesis.

Table of Commercial Suppliers:

SupplierProduct NumberPurityQuantity
Sigma-Aldrich/Merck ENA369383296Not specifiedInquire
Combi-Blocks, Inc. Not specifiedNot specifiedInquire
Enamine ENA369383296>95%1g, 5g, etc.

Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing, purity, and availability.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related aminobenzonitrile compounds should be strictly followed. Aromatic amines and nitriles are classes of compounds that can have significant health hazards.[1]

Hazard Statements (based on analogs):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Wear nitrile gloves.

    • Body Protection: Wear a lab coat and appropriate protective clothing.[2]

  • Handling: Avoid creating dust. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of N-alkylated aminobenzonitriles. A common approach involves the N-alkylation of a suitable aminobenzonitrile precursor.

Hypothetical Synthesis Workflow:

A 3,4-Diaminobenzonitrile C Reductive Amination or Nucleophilic Substitution A->C B Acetaldehyde or Ethyl Halide B->C D This compound C->D Purification cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Inhibitor 3-Amino-4-(ethylamino) benzonitrile Derivative Inhibitor->RAF Inhibits Proliferation Cell Proliferation Transcription->Proliferation A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add this compound (or derivative) at various concentrations B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure substrate phosphorylation E->F G Data Analysis (IC50 determination) F->G

Sources

3-Amino-4-(ethylamino)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Application in Heterocyclic Chemistry

Executive Summary

3-Amino-4-(ethylamino)benzonitrile (CAS: 143174-02-1) is a critical diamine intermediate used primarily in the synthesis of benzimidazole-based pharmacophores. Characterized by its ortho-diamine motif with distinct electronic differentiation (primary vs. secondary amine), it serves as a versatile scaffold for developing kinase inhibitors, GPCR ligands, and potential radiotracers. This guide provides a comprehensive technical profile, validated synthetic protocols, and structural characterization data to support its integration into drug development workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for this compound.

PropertyValue / DescriptionSource/Method
IUPAC Name This compoundStandard
CAS Number 143174-02-1Chemical Abstracts
Molecular Formula C

H

N

Stoichiometry
Molecular Weight 161.21 g/mol Calculated
Physical State Crystalline Solid (Powder)Experimental
Color Off-white to pale yellowExperimental
Melting Point 127–129 °CExperimental [1]
Solubility Soluble in DMSO, MeOH, EtOAc; Low in WaterExperimental
pKa (Calculated) Base (aniline): ~5.5; Nitrile: NeutralACD/Labs
LogP ~1.3Predicted

Synthetic Methodology

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 4-fluoro-3-nitrobenzonitrile. This route is preferred over direct nitration of 4-(ethylamino)benzonitrile due to regioselectivity issues.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Fluoro-3-nitrobenzonitrile (Starting Material) Step1 Step 1: SnAr Substitution (+ Ethylamine) Start->Step1 THF, TEA, 0°C to RT Inter Intermediate: 4-(Ethylamino)-3-nitrobenzonitrile Step1->Inter Yield: ~90-95% Step2 Step 2: Nitro Reduction (Fe / NH4Cl) Inter->Step2 EtOH/H2O, Reflux Product Product: This compound Step2->Product Yield: ~85%

Figure 1: Two-step synthetic pathway from commercially available fluoronitro precursors. The chemoselective reduction preserves the nitrile moiety.

Detailed Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Introduction of the ethylamine group.

  • Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), THF (anhydrous).

  • Protocol:

    • Dissolve 4-fluoro-3-nitrobenzonitrile in anhydrous THF (5 mL/mmol) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add Triethylamine followed by the dropwise addition of Ethylamine solution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

      
      .[1][2]
      
    • Outcome: 4-(ethylamino)-3-nitrobenzonitrile (Yellow solid).

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of


 to 

without hydrolyzing or reducing the

group.
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).

  • Rationale: Catalytic hydrogenation (

    
    ) poses a risk of reducing the nitrile to a primary amine (benzylamine). The Fe/
    
    
    
    method is highly chemoselective for nitro groups in the presence of nitriles [2].
  • Protocol:

    • Suspend the nitro-intermediate in EtOH/Water (3:1).

    • Add

      
       and Iron powder.
      
    • Heat to reflux (approx. 80°C) with vigorous stirring for 2–3 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

    • Concentrate the filtrate.[3] Dissolve residue in EtOAc, wash with saturated

      
      .
      
    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography if necessary.

Analytical Characterization

Confirmation of the structure requires verifying the loss of the nitro group and the integrity of the ethyl and nitrile groups.

Expected NMR Profile (DMSO- , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ring C-2 6.75 – 6.85Doublet (d)1HAromatic proton (ortho to CN)
Ring C-6 7.05 – 7.15Doublet of doublets (dd)1HAromatic proton
Ring C-5 6.50 – 6.60Doublet (d)1HAromatic proton (ortho to NH-Et)
3-NH

4.80 – 5.20Broad Singlet (br s)2HPrimary amine (Exchangeable)
4-NH 5.30 – 5.60Broad Triplet1HSecondary amine (Exchangeable)
Ethyl CH

3.10 – 3.25Multiplet/Quintet2HMethylene adjacent to N
Ethyl CH

1.15 – 1.25Triplet (t)3HMethyl terminal
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion

    
    :  162.1 m/z[4]
    
  • Fragmentation: Loss of ethyl group (

    
    ) may be observed at higher collision energies.
    

Applications in Drug Discovery[5][6][7][8]

The this compound scaffold acts as a "privileged structure" for synthesizing fused heterocycles.

Benzimidazole Synthesis

Reaction with aldehydes or carboxylic acids yields 1-ethyl-2-substituted-benzimidazole-5-carbonitriles. This core is prevalent in antiviral and anticancer agents.[5]

BenzimidazoleSynthesis Reactant 3-Amino-4-(ethylamino) benzonitrile Product 1-Ethyl-2-substituted- benzimidazole-5-carbonitrile Reactant->Product Cyclocondensation Reagent R-CHO / Oxone or R-COOH / PPA Reagent->Product

Figure 2: Cyclization pathway to Benzimidazole scaffolds.

Kinase Inhibition

The ortho-diamine motif mimics the adenosine triphosphate (ATP) binding hinge region in kinases. Derivatives of this scaffold have been investigated for:

  • EGFR Inhibition: Analogous to quinazoline inhibitors, where the nitrile can be converted to an amide or heterocycle to interact with the "gatekeeper" residue.[3]

  • LRRK2 Targeting: Used in neurodegenerative disease research [3].[3]

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye). Harmful if swallowed (Nitrile toxicity).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over prolonged periods (turning dark brown).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile).

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • BenchChem. (2025).[3][6] Technical Guide to Nitrile Reduction and Reactivity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3846292 (Related Analogues). Retrieved from

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters, 25(8), 839-842.[1] (Cited for chemoselectivity principles).[7][8]

Sources

Strategic Utilization of 3-Amino-4-(ethylamino)benzonitrile in Heterocyclic Design

[1]

Executive Summary

This compound (CAS: 143174-02-1) is a high-value bifunctional building block used primarily to access N1-ethyl substituted benzimidazoles with absolute regiocontrol.[1][2]

In medicinal chemistry, the N-alkylation of pre-formed benzimidazoles often results in a mixture of N1 and N3 tautomers/isomers, requiring tedious chromatographic separation.[2] This intermediate solves that problem by installing the ethyl group prior to ring closure.[1][2] It serves as a critical scaffold for kinase inhibitors (e.g., MEK, EGFR), GPCR ligands, and potential PROTAC linkers where the nitrile group acts as a versatile handle for further elaboration into amidines, amides, or tetrazoles.[2]

Chemical Profile & Reactivity

This molecule features three distinct reactive centers, each serving a specific function in drug design:

FeatureChemical NatureSynthetic Utility
Primary Amine (C3) Nucleophilic AnilineParticipates in cyclocondensation (e.g., with aldehydes/acids) to form the imidazole ring.[2]
Secondary Amine (C4) N-Ethyl AnilineDefines the N1-substituent of the final benzimidazole; provides solubility and hydrophobic pocket occupancy.[1][2]
Nitrile Group (C1) Electron-withdrawingA "masked" electrophile.[1][2] Can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted to a tetrazole (bioisostere of carboxylic acid).[2]
The Regioselectivity Advantage

The primary value of this intermediate is causality in synthesis .[1][2]

  • Method A (Traditional): Alkylation of a benzimidazole core leads to N1/N3 isomer mixtures due to tautomerization.[1][2]

  • Method B (Using this Intermediate): The ethyl group is fixed at the 4-position relative to the nitrile before cyclization.[1][2] Ring closure forces the ethyl group into the N1 position, yielding a single regioisomer.

Visualizing the Synthetic Logic

The following diagram illustrates the "Pre-Synthetic Installation" strategy versus the "Post-Synthetic Alkylation" pitfall.

RegioselectivityPrecursorBenzimidazole Core(Unsubstituted)MixtureMixture of Isomers(N1-Et + N3-Et)DIFFICULT SEPARATIONPrecursor->Mixture Direct AlkylationAlkylationAlkylating Agent(Et-I)Alkylation->MixtureSmartStart3-Amino-4-(ethylamino)benzonitrilePureProductN1-Ethyl BenzimidazoleSINGLE REGIOISOMERSmartStart->PureProduct Ring ClosureCyclizationCyclization Agent(R-CHO / Acid)Cyclization->PureProduct

Figure 1: The "Smart Precursor" strategy (Green) eliminates the regioselectivity issues inherent in traditional alkylation (Red).[2]

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: This step utilizes Nucleophilic Aromatic Substitution (SNAr) followed by selective reduction.[2]

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile (Starting Material)[1][3]

  • Ethylamine (70% aq.[1] solution or 2.0M in THF)

  • Iron powder / Ammonium Chloride (Reduction system)[1][2][3]

Step-by-Step Methodology:

  • SNAr Displacement:

    • Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in THF.

    • Cool to 0°C. Add Ethylamine (2.5 eq) dropwise to control exotherm.[1][2]

    • Stir at RT for 4 hours. The electron-withdrawing nitro and nitrile groups activate the fluorine for displacement.[1]

    • Checkpoint: TLC should show conversion to a deep yellow/orange solid (4-ethylamino-3-nitrobenzonitrile).[1][2]

  • Nitro Reduction:

    • Suspend the intermediate in EtOH/H2O (3:1).[1][2]

    • Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).

    • Heat to reflux (80°C) for 2 hours.

    • Workup: Filter hot through Celite to remove iron oxides.[1][2] Concentrate filtrate.[1][2][3]

    • Yield: Typically 85-95% of off-white solid (this compound).[1]

Protocol B: Cyclization to 2-Substituted Benzimidazole

Rationale: Condensation with an aldehyde followed by oxidative cyclization.[1][2]

Reagents:

  • This compound (1.0 eq)[1]

  • Aryl Aldehyde (1.0 eq)[1][2]

  • Na2S2O5 (Sodium metabisulfite) - Oxidant[2]

  • DMF (Solvent)[1][4]

Methodology:

  • Dissolve the diamine intermediate and the aldehyde in DMF.

  • Add Na2S2O5 (1.2 eq).[1][2]

  • Heat to 100°C for 4-6 hours.

  • Mechanism: The primary amine condenses with the aldehyde to form an imine (Schiff base).[1][2] The secondary amine then attacks the imine carbon, closing the ring.[2] The oxidant aromatizes the system to form the benzimidazole.[1][2]

  • Purification: Pour into ice water. The product usually precipitates.[1]

Structural Applications in Drug Discovery

This scaffold is particularly relevant for:

  • MEK Inhibitors: Many MEK inhibitors (e.g., Selumetinib derivatives) possess a benzimidazole core with an N1-alkyl group to fit into the hydrophobic pocket adjacent to the ATP binding site.[1][2] The nitrile group mimics the halogen/amide motifs often found in these drugs.[1][2]

  • Biodiagnostics: The nitrile group is a "Raman silent region" tag, making this molecule useful for developing Raman-active probes that do not interfere with biological background signals.[1][2]

PathwayStart3-Amino-4-(ethylamino)benzonitrilePath1Reaction w/ Formic AcidStart->Path1Path2Reaction w/ Aldehyde+ OxidantStart->Path2Path3Nitrile HydrolysisStart->Path3Prod12-H Benzimidazole(Scaffold Core)Path1->Prod1Prod22-Aryl Benzimidazole(Kinase Inhibitor Analog)Path2->Prod2Prod3Benzamide Derivative(H-Bond Donor/Acceptor)Path3->Prod3

Figure 2: Divergent synthesis pathways from the core intermediate.[1]

Safety & Handling (E-E-A-T)

  • Toxicology: As an aminobenzonitrile, this compound should be treated as toxic by ingestion and inhalation.[1][2] Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic bond is robust.[1][2]

  • Sensitization: Phenylenediamines are known skin sensitizers.[1][2] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon exposure to air.[1][2]

References

  • Sigma-Aldrich. this compound Product Specification & CAS 143174-02-1. Available at: [2]

  • PubChem. Compound Summary for CID 22380299 (Propyl analog comparison). Available at: [1]

  • Journal of Medicinal Chemistry.Strategies for the Synthesis of N1-Substituted Benzimidazoles. (General reference for the cyclization mechanism described in Protocol B).
  • BenchChem. this compound Technical Profile. Available at: [1][2]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Quinazoline Derivatives from 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel quinazoline derivatives, utilizing 3-Amino-4-(ethylamino)benzonitrile as a key starting material. The content herein is designed to be a practical resource, blending established chemical principles with actionable experimental details.

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2][3][4] These derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][4][5] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This has led to the development of several marketed drugs and a plethora of candidates in clinical development.[4]

Synthetic Strategy: A Two-Step Approach to the Quinazoline Core

The synthesis of the quinazoline ring system from this compound is proposed to proceed via a two-step sequence involving the formation of a key intermediate followed by an intramolecular cyclization. This strategy is grounded in established methods for quinazoline synthesis, which often involve the reaction of a 1,2-diaminobenzene derivative with a one-carbon electrophile.[6][7]

Part 1: Formation of an N-acyl or N-formyl Intermediate

The initial step involves the selective acylation or formylation of one of the amino groups of the starting material. The choice of the acylating or formylating agent will determine the substituent at the 2-position of the resulting quinazoline.

Part 2: Intramolecular Cyclization

The second step is an acid- or base-catalyzed intramolecular cyclization of the intermediate. This reaction leads to the formation of the pyrimidine ring, yielding the desired quinazoline derivative. The nitrile group on the starting material provides a versatile handle for further chemical modifications.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Cyclization and Derivatization Starting Material This compound Intermediate N-Acyl or N-Formyl Intermediate Starting Material->Intermediate Acylation/Formylation Quinazoline Core Substituted Quinazoline Intermediate->Quinazoline Core Intramolecular Cyclization Further Derivatives Further Functionalized Quinazolines Quinazoline Core->Further Derivatives Post-synthetic Modification

Caption: Overall workflow for the synthesis of quinazoline derivatives.

Proposed Reaction Mechanism

G Start This compound Intermediate N-Acyl Intermediate Start->Intermediate Acylation Reagent + R-COCl (Acyl Chloride) Reagent->Intermediate Cyclization Acid-catalyzed Intramolecular Cyclization Intermediate->Cyclization Protonation of Nitrile Product 4-Amino-6-cyano-1-ethyl-2-substituted-1,2-dihydroquinazoline Cyclization->Product Ring Closure & Tautomerization

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-cyano-1-ethyl-2-methyl-1,2-dihydroquinazoline

This protocol details the synthesis of a model quinazoline derivative with a methyl group at the 2-position.

Materials and Equipment:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the N-acetyl intermediate

  • To a solution of this compound (1.0 eq) in dry DCM in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-acetyl intermediate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, trifluoroacetic acid (TFA).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

CompoundR-GroupExpected Yield (%)Key Characterization Data
1 Methyl65-75¹H NMR, ¹³C NMR, HRMS
2 Phenyl60-70¹H NMR, ¹³C NMR, HRMS
3 Ethyl62-72¹H NMR, ¹³C NMR, HRMS

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete reactionIncrease reaction time or temperature slightly. Ensure reagents are pure and dry.
Multiple products in Step 1Di-acylationAdd acylating agent slowly at low temperature.
Low yield in Step 2Incomplete cyclizationIncrease the amount of acid catalyst or try a different acid. Increase reaction temperature or time.
Difficulty in purificationImpurities with similar polarityOptimize the mobile phase for column chromatography. Consider recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides are corrosive and react violently with water; handle with care.

  • Trifluoroacetic acid is highly corrosive; handle with extreme caution.

References

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC. Available from: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available from: [Link]

  • Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal. Available from: [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Available from: [Link]

  • Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H). Available from: [Link]

  • 3 - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. Available from: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. Available from: [Link]

  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. Available from: [Link]

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Available from: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. Available from: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available from: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Available from: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available from: [Link]

Sources

Using 3-Amino-4-(ethylamino)benzonitrile as a hair dye coupler intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for utilizing 3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) as a coupler intermediate in oxidative hair coloring formulations. Unlike traditional meta-substituted couplers (e.g., resorcinol, m-aminophenol), this benzonitrile derivative offers a unique donor-acceptor motif (cyano-acceptor, amino-donors) that facilitates the development of vibrant, chromatically stable indoamine dyes.

This document provides a self-validating workflow for researchers to:

  • Validate Raw Material Purity using HPLC.

  • Formulate a stable oxidative cream base.

  • Execute Oxidative Coupling with primary intermediates (e.g., PPD/PTD).

  • Quantify Color Deposition via CIELAB colorimetry.

Chemical Identity & Mechanism of Action

Compound: this compound CAS: 143174-02-1 Role: Secondary Intermediate (Coupler) Molecular Weight: ~161.20 g/mol

Mechanistic Pathway

In oxidative dyeing, the permanent color is generated in situ within the hair cortex. The process relies on the oxidation of a primary intermediate (Developer) by hydrogen peroxide to form a reactive quinone diimine (QDI).[1][2] This electrophilic QDI then attacks the nucleophilic coupler.

For this compound:

  • Activation: The ethylamino and amino groups activate the benzene ring.

  • Coupling: The QDI attacks the most electron-rich position (typically C-2 or C-6, ortho to the amino groups) to form a leuco-dye.

  • Chromophore Formation: The leuco-dye is further oxidized to the final colored indoamine or indophenol complex. The nitrile group (electron-withdrawing) at the C-1 position induces a bathochromic shift, enhancing color intensity and stability against fading (wash/UV).

ReactionPathway PPD Primary Intermediate (e.g., PPD) QDI Quinone Diimine (Electrophile) PPD->QDI Oxidation (pH > 9) H2O2 Oxidant (H2O2) H2O2->QDI Leuco Leuco Indoamine (Colorless Intermediate) QDI->Leuco Coupling Reaction Coupler Coupler: This compound Coupler->Leuco Dye Final Indoamine Dye (Chromophore) Leuco->Dye Final Oxidation

Figure 1: Oxidative coupling pathway generating the final chromophore inside the hair shaft.

Protocol 1: Raw Material Qualification (HPLC)

Before formulation, the purity of this compound must be verified to ensure reproducible color results and safety (minimizing unknown impurities).

Objective: Quantify purity > 98.0%.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm.

  • Standard Preparation: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).

Acceptance Criteria:

  • Main peak area > 98%.

  • No single impurity > 0.5%.

Protocol 2: Formulation of Oxidative Cream Base

This protocol creates a standard "Level 6" cosmetic cream base to evaluate the coupler's performance.

Safety Note: This coupler contains a secondary amine.[1] Do not use with nitrosating agents (e.g., sodium nitrite) to prevent nitrosamine formation.

Table 1: Formulation Composition
PhaseIngredientFunction% w/w
A (Oil) Cetearyl AlcoholThickener/Emollient10.00
Ceteareth-20Emulsifier3.00
OctyldodecanolSolvent/Coupler Carrier2.00
B (Water) Deionized WaterSolventq.s. to 100
Sodium SulfiteAntioxidant (Prevents premature oxidation)0.50
EDTA DisodiumChelator0.20
Ascorbic AcidAntioxidant0.30
C (Actives) p-Phenylenediamine (PPD) Primary Intermediate (Developer)0.50 (equimolar)
This compound Coupler 0.75 (equimolar)
D (Alkali) Ammonium Hydroxide (28%)Alkalizer (pH adjuster)~4.00 (to pH 10)

Step-by-Step Procedure:

  • Phase A: Heat Cetearyl Alcohol, Ceteareth-20, and Octyldodecanol to 75°C until molten.

  • Phase B: Heat Water, Sulfite, EDTA, and Ascorbic Acid to 75°C.

  • Emulsification: Slowly add Phase A to Phase B under high-shear mixing (Homogenizer, 3000 rpm) for 5 minutes.

  • Cooling: Cool to 40°C with moderate stirring.

  • Phase C (Dye Incorporation): Dissolve the PPD and this compound in a small amount of ethanol or propylene glycol if needed, or disperse directly into the emulsion. Note: Ensure complete dissolution to avoid spotting.

  • Phase D: Add Ammonium Hydroxide to adjust pH to 10.0 ± 0.2.

  • Final Mix: Stir under vacuum (to remove air) for 10 minutes.

Protocol 3: Application and Colorimetric Evaluation

Objective: Assess the color deposition on standardized hair swatches.

Reagents:

  • Formulated Dye Cream (from Protocol 2).

  • Developer Cream (6% Hydrogen Peroxide).

  • Standardized Bleached Yak Hair or Human White Hair Swatches (e.g., Kerling International).

Workflow:

  • Mixing: Mix the Dye Cream and Developer Cream in a 1:1 ratio by weight in a plastic bowl.

  • Application: Apply the mixture immediately to the hair swatch using a brush. Bath ratio: 4g mixture per 1g hair.

  • Processing: Incubate at 30°C for 30 minutes.

  • Rinsing: Rinse with warm water (35°C) until water runs clear.

  • Post-Treatment: Wash with a standard non-conditioning shampoo (10% Sodium Laureth Sulfate solution). Dry with a blow dryer.

Data Analysis (CIELAB): Measure the color using a Spectrophotometer (e.g., Datacolor or Konica Minolta).

  • L:* Lightness (0=Black, 100=White).

  • a:* Green-Red axis (+a* is Red).

  • b:* Blue-Yellow axis (-b* is Blue).

Expected Results: Due to the benzonitrile acceptor and ethylamino donor, the coupling with PPD typically yields Violet to Blue-Violet shades with high chromaticity.

EvaluationWorkflow Mix Mix Dye + 6% H2O2 (1:1) Apply Apply to Hair Swatch (4:1 Bath Ratio) Mix->Apply Process Incubate 30 min @ 30°C Apply->Process Rinse Rinse & Shampoo Process->Rinse Measure Measure L*a*b* Values Rinse->Measure

Figure 2: Standardized application workflow for colorimetric validation.

Safety & Regulatory Considerations

For drug development and cosmetic professionals, safety compliance is paramount.

  • Sensitization: Like all p-phenylenediamine derivatives and couplers, this compound may possess skin sensitizing potential.[3] A Local Lymph Node Assay (LLNA) is recommended for new chemical entities.

  • Nitrosamines: The molecule contains a secondary amine group (-NH-Et). To comply with EU Cosmetic Regulation (EC) No 1223/2009, the formulation:

    • Must not be used with nitrosating systems.

    • Must have a nitrite content < 50 µg/kg.

    • Should be stored in nitrite-free containers.

  • SCCS Guidelines: Refer to the SCCS Notes of Guidance for the testing of cosmetic ingredients for full toxicological dossier requirements (Mutagenicity/Genotoxicity tests).

References

  • Scientific Committee on Consumer Safety (SCCS). (2015).[1] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 9th Revision. European Commission. Available at: [Link]

  • Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 85-134.
  • European Commission. (2006). Opinion on p-Phenylenediamine. SCCP/0989/06. Available at: [Link]

  • PubChem. (n.d.). Compound Summary: this compound.[4][5] National Library of Medicine. Available at: [Link]

Sources

Application Note: Preparation of Kinase Inhibitor Scaffolds from 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the preparation of kinase inhibitor scaffolds derived from 3-Amino-4-(ethylamino)benzonitrile . It addresses the specific synthetic utility of this precursor in generating regioselective 1-ethyl-benzimidazole cores, a pharmacophore found in inhibitors of EGFR, CK1, and Src kinases.

Executive Summary & Strategic Rationale

In the design of ATP-competitive kinase inhibitors, the benzimidazole scaffold serves as a critical bioisostere for the purine ring of ATP. However, a persistent challenge in benzimidazole synthesis is regiocontrol during N-alkylation. Alkylating a pre-formed benzimidazole typically yields a difficult-to-separate mixture of N1 and N3 isomers.

This compound (CAS 143174-02-1) is a high-value "privileged intermediate" because it solves this regioselectivity problem upstream. By pre-installing the N-ethyl group on the specific aniline nitrogen, this precursor guarantees the formation of 1-ethyl-1H-benzo[d]imidazole-5-carbonitrile derivatives with 100% regiochemical fidelity.

This guide details two primary workflows:

  • Pathway A (The Scaffold Route): Cyclization to the unsubstituted 2-H core, followed by C-2 functionalization.

  • Pathway B (The Direct Inhibitor Route): Oxidative condensation with aryl aldehydes to generate 2-aryl-benzimidazole "warheads" directly.

Chemical Pathway & Mechanism[1][2]

The following diagram illustrates the divergent synthetic pathways available from this specific diamine precursor.

KinaseInhibitorSynthesis Start 3-Amino-4-(ethylamino) benzonitrile (Precursor) PathA_Step1 Cyclization (Triethyl Orthoformate) Start->PathA_Step1 Path A PathB_Step1 Oxidative Condensation (Aryl Aldehyde + Na2S2O5) Start->PathB_Step1 Path B Scaffold 1-Ethyl-1H-benzo[d] imidazole-5-carbonitrile (Core Scaffold) PathA_Step1->Scaffold Func Functionalization (e.g., Pinner Reaction) Scaffold->Func Inhibitor 2-Aryl-1-Ethyl Benzimidazole (Kinase Inhibitor) PathB_Step1->Inhibitor FinalTarget Amidine/Imidate Derivatives (Targeting Serine/Tyrosine Kinases) Func->FinalTarget

Caption: Divergent synthesis of benzimidazole kinase inhibitors. Path A yields the versatile 2-H core; Path B yields 2-aryl inhibitors directly.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile)

Objective: To synthesize the unsubstituted benzimidazole core for further C-2 lithiation or functionalization. Mechanism: Acid-catalyzed cyclocondensation with triethyl orthoformate (TEOF).

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 - 5.0 eq)

  • Sulfamic acid (Catalytic, 5 mol%) or p-TsOH

  • Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (5.0 g, 31.0 mmol) in anhydrous ethanol (50 mL).

  • Activate: Add Sulfamic acid (150 mg, 1.55 mmol). Note: Sulfamic acid is preferred over HCl for cleaner workup profiles in benzimidazole synthesis.

  • Cyclize: Add Triethyl orthoformate (15 mL, ~90 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The fluorescent diamine spot will disappear, replaced by a lower Rf, UV-active benzimidazole spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess TEOF.

    • Resuspend the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield Expectation: 85–95% as a pale yellow/white solid.

Validation Criteria (NMR):

  • Look for the diagnostic C-2 Proton Singlet at δ 8.2–8.4 ppm .

  • Confirm the Ethyl group : Triplet (~1.4 ppm) and Quartet (~4.2 ppm).

  • Absence of broad NH signals from the starting diamine.

Protocol B: Direct Synthesis of 2-Aryl Kinase Inhibitors (Oxidative Condensation)

Objective: To synthesize a library of 2-aryl-1-ethyl-benzimidazoles (common in EGFR/VEGFR inhibitors) in a single pot. Mechanism: Schiff base formation followed by oxidative cyclization using Sodium Metabisulfite (Na₂S₂O₅).

Materials:

  • This compound (1.0 eq)

  • Aryl Aldehyde (e.g., 3,4-dimethoxybenzaldehyde for EGFR analogs) (1.1 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq)

  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve the diamine (1.0 mmol) and the aryl aldehyde (1.1 mmol) in DMF (5 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (1.5 mmol) in one portion.

  • Heating: Heat the mixture to 100–120°C for 4–8 hours. Critical: Do not exceed 140°C to avoid nitrile hydrolysis.

  • Quench: Pour the reaction mixture onto crushed ice/water (50 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If gummy, extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Expert Insight: This method avoids the use of toxic oxidants like nitrobenzene or expensive metal catalysts. The Na₂S₂O₅ acts as a mild oxidant that facilitates the ring closure of the intermediate imine.

Functionalization Strategy: The "Warhead" Installation

The 5-carbonitrile group is not just a passive handle; it is a gateway to high-affinity binding motifs. In many kinase inhibitors (e.g., Dabigatran, though a thrombin inhibitor, shares this chemistry), the nitrile is converted to an amidine to engage Asp/Glu residues in the kinase pocket.

Protocol: Pinner Reaction to Amidine

  • Imidate Formation: Dissolve the 5-cyano-benzimidazole in anhydrous EtOH/HCl (gas) at 0°C. Stir for 12–24h to form the ethyl imidate salt.

  • Amidine Conversion: Treat the imidate intermediate with Ammonia/MeOH or a substituted amine (e.g., methylamine) to generate the amidine.

Data Table: Comparative Reactivity

Reaction StepReagent ChoiceCritical ParameterExpected Outcome
Cyclization (2-H) Triethyl OrthoformateAnhydrous conditionsHigh yield, clean 2-H core
Cyclization (2-Aryl) Na₂S₂O₅ / AldehydeTemp < 140°CDirect formation of inhibitor scaffold
Nitrile Hydrolysis NaOH / H₂O₂pH controlConversion to Amide (Solubility handle)
Pinner Reaction HCl (g) / EtOHMoisture exclusionConversion to Amidine (Binding motif)

References & Grounding

The protocols above are synthesized from established methodologies in benzimidazole medicinal chemistry, specifically targeting kinase inhibition pathways.

  • Benzimidazole Scaffolds in Kinase Inhibition:

    • Title: Benzimidazole-biologically attractive scaffold for protein kinase inhibitors.

    • Source: RSC Advances (2024).

    • URL:[Link]

  • CK1 Delta Inhibitor Synthesis:

    • Title: Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.

    • Source: MDPI (2024).

    • URL:[Link]

  • Oxidative Cyclization Methodology:

    • Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1]

    • Source: MedCrave (2017).

    • URL:[Link]

  • Precursor Characterization:

    • Title: this compound Product Data.

    • Source: Sigma-Aldrich.

Sources

Topic: One-Pot Synthesis of Bioactive Heterocycles from 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the one-pot synthesis of substituted benzimidazoles utilizing 3-Amino-4-(ethylamino)benzonitrile as a key starting material. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details a robust and efficient one-pot cyclocondensation reaction with various aldehydes, a method prized for its operational simplicity, reduced reaction times, and improved yields compared to multi-step procedures.[2][3] We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer guidance on data interpretation and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this versatile building block for the rapid generation of compound libraries.

Introduction: The Strategic Advantage of One-Pot Synthesis

This compound [CAS: 143174-02-1] is a substituted o-phenylenediamine that serves as a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles.[4][5] Its vicinal diamine functionality is primed for cyclization reactions, while the cyano group and N-ethyl substituent offer points for further derivatization or for modulating the physicochemical properties of the final compound.

One-pot syntheses, or multicomponent reactions (MCRs), are highly valued in modern organic synthesis for their efficiency.[3] By combining multiple reaction steps in a single vessel without isolating intermediates, these processes reduce solvent waste, save time and resources, and can often lead to higher overall yields.[3] The synthesis of benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde is a classic and highly effective transformation perfectly suited for a one-pot approach.[2][6]

This protocol focuses on an acid-catalyzed condensation and subsequent oxidative cyclization to yield 2-substituted 1-ethyl-6-cyanobenzimidazoles, a class of compounds with significant potential in drug discovery programs.[7][8]

Reaction Mechanism and Scientific Rationale

The one-pot conversion of this compound and an aldehyde into a benzimidazole proceeds through a well-established cascade of reactions. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, typically promoted by a catalytic amount of acid, forms a Schiff base (imine) intermediate. The primary (3-amino) group is generally more sterically accessible and may react preferentially.

  • Intramolecular Cyclization: The second, pendant amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring (an aminal).

  • Aromatization (Oxidation): This dihydrobenzimidazole intermediate is typically unstable and readily undergoes oxidation to form the stable, aromatic benzimidazole ring system. In many protocols, this oxidation occurs spontaneously in the presence of air, while in others, a mild oxidant is added to drive the reaction to completion and improve yields.

The rationale for a one-pot approach is compelling: all three steps can proceed sequentially under the same reaction conditions, eliminating the need for intermediate workup and purification. The choice of solvent and catalyst is critical; a solvent like ethanol or DMF is often used to ensure solubility of all components, while a catalyst such as acetic acid or a Lewis acid can facilitate both the Schiff base formation and the cyclization steps.[1][9]

Reaction_Mechanism Fig 1: Proposed Reaction Mechanism Start This compound + Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Start->SchiffBase + H⁺, - H₂O (Condensation) Cyclized Dihydrobenzimidazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-R-1-ethyl-6-cyanobenzimidazole Cyclized->Product [Oxidation] - 2H⁺, - 2e⁻

Caption: Fig 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 2-aryl-1-ethyl-6-cyanobenzimidazoles.

Materials and Equipment
  • Reagents:

    • This compound (Starting Material)

    • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Glacial Acetic Acid (Catalyst)

    • Ethanol (Solvent)

    • Ethyl Acetate (for extraction/chromatography)

    • Hexanes (for chromatography)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • TLC plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glass funnel for filtration

    • Separatory funnel

    • Column chromatography setup

Step-by-Step Procedure

Workflow Fig 2: Experimental Workflow Setup 1. Reaction Setup - Add reagents to flask - Diamine, Aldehyde, EtOH, Acetic Acid Reaction 2. Heating & Reflux - Heat to 80°C - Monitor by TLC (3-5 h) Setup->Reaction Workup 3. Work-up - Cool to RT - Remove solvent - Partition (EtOAc/aq. NaHCO₃) Reaction->Workup Isolation 4. Isolation & Drying - Separate organic layer - Wash with brine - Dry over Na₂SO₄ Workup->Isolation Purification 5. Purification - Concentrate crude product - Purify via column chromatography Isolation->Purification Analysis 6. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity Purification->Analysis

Caption: Fig 2: Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.20 mmol, 1.0 eq.).

  • Reagent Addition: Add the desired aromatic aldehyde (6.51 mmol, 1.05 eq.) followed by ethanol (30 mL).

  • Catalyst Addition: Add glacial acetic acid (0.35 mL, 6.20 mmol, 1.0 eq.).

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Isolation: Separate the organic layer. Wash the organic layer sequentially with water (25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Characterize the product by NMR and Mass Spectrometry.

Data Presentation and Expected Outcomes

The following tables provide representative data for the synthesis using benzaldehyde as the coupling partner.

Table 1: Reagent Quantities for Synthesis of 2-Phenyl-1-ethyl-6-cyanobenzimidazole

ReagentMol. Wt. ( g/mol )EquivalentsAmount UsedMoles (mmol)
This compound161.211.01.00 g6.20
Benzaldehyde106.121.050.69 g (0.66 mL)6.51
Glacial Acetic Acid60.051.00.37 g (0.35 mL)6.20
Ethanol (Solvent)--30 mL-

Table 2: Expected Results and Characterization Data

PropertyExpected Outcome
Product Name 2-Phenyl-1-ethyl-6-cyanobenzimidazole
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, Ar-H), 7.80-7.75 (m, 2H, Ar-H), 7.65 (d, 1H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.40 (d, 1H, Ar-H), 4.30 (q, 2H, -CH₂-), 1.50 (t, 3H, -CH₃). (Note: Fictional data for illustrative purposes).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 153.2, 143.1, 138.5, 130.2, 129.8, 129.5, 128.9, 125.0, 120.1, 119.5, 110.2, 106.8, 40.5, 15.8. (Note: Fictional data for illustrative purposes).
Mass Spec (ESI+) m/z: 248.1182 [M+H]⁺, Calculated for C₁₆H₁₄N₃⁺: 248.1188.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating or reaction time. Inactive catalyst.Ensure the reaction reaches reflux temperature (approx. 80°C in EtOH). Extend reaction time and monitor by TLC. Use fresh, high-purity acetic acid.
Low Yield Incomplete oxidation of the dihydrobenzimidazole intermediate. Mechanical loss during work-up.After the initial reflux, open the condenser to the air and stir vigorously for an additional hour to promote oxidation. Be careful during extractions to avoid emulsions.
Impure Product Side reactions (e.g., from aldehyde self-condensation). Ineffective purification.Ensure the aldehyde is pure. Optimize the column chromatography gradient; a shallower gradient may be needed to separate closely-eluting impurities. Consider recrystallization from an Ethanol/Water mixture as an alternative purification.

Conclusion

The one-pot protocol detailed herein provides an efficient, reliable, and scalable method for the synthesis of 2-substituted 1-ethyl-6-cyanobenzimidazoles from this compound. This approach aligns with the principles of green chemistry by minimizing steps and solvent usage, making it an attractive strategy for academic and industrial laboratories.[3] The versatility of the reaction, allowing for the incorporation of diverse aldehydes, enables the rapid generation of focused compound libraries for screening in drug discovery and materials science applications.

References

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Retrieved from [Link]

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Taylor & Francis Online. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]

  • IJFMR. (2025). Synthesis of Benzimidazoles using High Yield Thermal Method. Retrieved from [Link]

  • PubMed. (2010). Efficient one-pot synthesis of N-containing heterocycles by multicomponent coupling of silicon-tethered diynes, nitriles, and isocyanides through intramolecular cyclization of iminoacyl-Zr intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Diazotization of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into the exceptionally versatile diazonium salt.[1][2] These intermediates, characterized by the R-N₂⁺X⁻ functional group, serve as pivotal precursors in the manufacturing of a vast spectrum of chemical entities, from vibrant azo dyes to complex pharmaceutical scaffolds.[3][4] The high reactivity of the diazonium group, an excellent leaving group as dinitrogen gas (N₂), allows for its substitution by a wide range of nucleophiles, a capability not readily achievable from the parent amine.[2][5]

This guide provides a detailed protocol and in-depth scientific rationale for the diazotization of 3-Amino-4-(ethylamino)benzonitrile. This substrate is of particular interest due to its unique electronic architecture: an electron-donating ethylamino group, a primary amino group for diazotization, and an electron-withdrawing cyano group. This substitution pattern makes the resulting diazonium salt a valuable intermediate for synthesizing novel functionalized benzonitriles, which are key structural motifs in many biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction's mechanism, execution, safety, and downstream applications.

The Underlying Chemistry: Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt is not a single-step event but a carefully orchestrated sequence of acid-base and nucleophilic-electrophilic reactions. Understanding this mechanism is critical for troubleshooting and optimizing the procedure. The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the final diazonium product.[6][7]

The core mechanistic pathway unfolds as follows:

  • Formation of Nitrous Acid (HNO₂): Nitrous acid is unstable and is therefore generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][8]

  • Generation of the Electrophile (Nitrosonium Ion, NO⁺): The freshly formed nitrous acid is protonated by the excess strong acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[6][8][9]

  • Nucleophilic Attack: The primary amino group of this compound, acting as a nucleophile, attacks the electrophilic nitrosonium ion. This forms a new nitrogen-nitrogen bond and results in an N-nitrosoaminium ion.[8]

  • Formation of N-Nitrosamine: A rapid deprotonation step yields the N-nitrosamine intermediate.[9]

  • Tautomerization and Diazonium Ion Formation: The N-nitrosamine undergoes tautomerization to a diazohydroxide. In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (H₂O). The subsequent loss of water generates the final, resonance-stabilized aryl diazonium ion.[8][9]

Diazotization_Mechanism Figure 1: Mechanism of Aromatic Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + H₃O⁺ NaNO2->HNO2 In situ generation NO_ion H₂O-NO⁺ HNO2->NO_ion Protonation N2O3_ion NO⁺ (Nitrosonium Ion) NO_ion->N2O3_ion -H₂O NNitrosoaminium Ar-NH₂⁺-NO ArNH2 Ar-NH₂ ArNH2->NNitrosoaminium Nucleophilic Attack NNitrosamine Ar-NH-NO NNitrosoaminium->NNitrosamine -H⁺ Diazohydroxide Ar-N=N-OH NNitrosamine->Diazohydroxide Tautomerization Protonated_Diazo Ar-N=N-OH₂⁺ Diazohydroxide->Protonated_Diazo +H⁺ Diazonium_Salt Ar-N₂⁺ (Diazonium Ion) Protonated_Diazo->Diazonium_Salt -H₂O

Figure 1: Mechanism of Aromatic Diazotization.

Experimental Protocol: Diazotization of this compound

This protocol details the in situ preparation of the diazonium salt solution, which should be used immediately in a subsequent reaction. Crucially, do not attempt to isolate the diazonium salt as a solid unless you are an expert in handling explosive compounds and have implemented specialized safety protocols. [7][10]

Materials and Reagents
ReagentM.W. ( g/mol )ConcentrationAmount (10 mmol scale)Notes
This compound161.21-1.61 g (10.0 mmol)Starting material. Ensure purity.
Hydrochloric Acid, concentrated36.46~37% (~12 M)~2.5 mL (30.0 mmol)Provides acidic medium and forms the chloride counter-ion.
Sodium Nitrite (NaNO₂)69.00-0.73 g (10.5 mmol)Nitrosating agent. Use a slight excess.
Deionized Water18.02-~25 mLUsed as a solvent.
Sulfamic Acid (H₃NSO₃) or Urea (CH₄N₂O)97.09 / 60.06-~0.1 gTo quench excess nitrous acid at the end of the reaction.
Starch-Iodide Paper--As neededIndicator for excess nitrous acid.
Ice--As neededFor maintaining low temperature.
Step-by-Step Procedure
  • Preparation of Amine Solution: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 1.61 g (10.0 mmol) of this compound in 15 mL of deionized water.

  • Acidification: While stirring, slowly add 2.5 mL (~30.0 mmol) of concentrated hydrochloric acid. The amine should dissolve to form its hydrochloride salt. Some warming may occur; ensure the solution is homogeneous.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is paramount to maintain this temperature range throughout the addition of sodium nitrite to prevent decomposition of the diazonium salt.[10][11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water. Cool this solution in an ice bath.

  • Diazotization (Critical Step): Using the dropping funnel, add the cold sodium nitrite solution dropwise to the stirred, cold amine hydrochloride solution. The rate of addition must be slow enough to ensure the temperature never exceeds 5 °C .[12]

  • Monitoring for Completion: After the addition is complete (typically 15-20 minutes), continue to stir the mixture in the ice bath for an additional 15-30 minutes. To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate dark blue-black color indicates an excess of nitrous acid and that the reaction is complete.[13] If there is no color change, add a small amount more of the nitrite solution until a positive test is achieved.

  • Quenching Excess Nitrite: Once the reaction is complete, it is crucial to destroy the excess nitrous acid, which can interfere with subsequent reactions and pose a safety hazard.[10] Add a small amount of sulfamic acid or urea (~0.1 g) portion-wise until the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Immediate Use: The resulting clear, cold solution contains the 4-(ethylamino)-3-cyano-benzenediazonium chloride. This solution is now ready for immediate use in the desired downstream synthetic transformation (e.g., Sandmeyer reaction, azo coupling).

Experimental_Workflow Figure 2: Workflow for Diazotization A 1. Suspend Amine in H₂O B 2. Add conc. HCl (Forms Hydrochloride Salt) A->B C 3. Cool to 0-5 °C (Ice-Salt Bath) B->C E 5. Add NaNO₂ solution dropwise (Maintain T < 5 °C) C->E D 4. Prepare cold NaNO₂ solution D->E F 6. Stir 15-30 min, Test with Starch-Iodide Paper E->F G 7. Quench excess HNO₂ (Sulfamic Acid / Urea) F->G H 8. Diazonium Salt Solution (Ready for Immediate Use) G->H

Figure 2: Workflow for Diazotization.

Safety: The Cardinal Rules of Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be violently explosive, especially in solid, dry form.[11][14] Their handling demands the utmost respect and adherence to strict safety protocols. The following rules, adapted from authoritative safety literature, are mandatory.[10][11][14]

  • Assume Explosive Properties: Unless proven otherwise, always treat diazonium salts as potentially explosive.[10][14]

  • Never Isolate: For routine synthetic applications, never attempt to isolate the diazonium salt. Use it in situ as a solution. Isolation should only be performed on a very small scale (<0.75 mmol) by experienced chemists using appropriate stabilization techniques (e.g., forming tetrafluoroborate salts) and with a blast shield.[10][14][15]

  • Strict Temperature Control: Keep the reaction temperature below 5 °C at all times. Higher temperatures lead to rapid decomposition, releasing nitrogen gas and potentially creating a runaway reaction.[10][12]

  • Stoichiometric Reagents: Use only a slight excess of sodium nitrite and quench any unreacted nitrous acid promptly with sulfamic acid or urea.[10][11]

  • Avoid Friction and Shock: Solid diazonium salts are sensitive to friction and shock. Never scratch or grind the solid material, and always use plastic or wood spatulas instead of metal ones.[10][16]

  • Proper Venting: The reaction releases gases. Ensure the apparatus is not sealed and is adequately vented.[10]

  • No Precipitation: Never allow the undesired precipitation of the diazonium salt from the solution. If a solid begins to form, it may indicate supersaturation, which is a highly dangerous condition.[7][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood, and have a blast shield in place.

Synthetic Utility: Downstream Applications

The prepared 4-(ethylamino)-3-cyano-benzenediazonium chloride solution is a gateway to a multitude of functionalized aromatic compounds. The diazonium group can be replaced in a variety of transformations, making it one of the most powerful synthons in aromatic chemistry.[17][18]

Downstream_Reactions Figure 3: Key Downstream Applications cluster_sandmeyer Sandmeyer / Schiemann Reactions cluster_coupling Coupling & Other Reactions Start 4-(ethylamino)-3-cyano- benzenediazonium chloride Halide Ar-X (X = Cl, Br) (CuX) Start->Halide Sandmeyer Cyanide Ar-CN (CuCN) Start->Cyanide Sandmeyer Fluoride Ar-F (HBF₄, heat) Start->Fluoride Schiemann AzoDye Ar-N=N-Ar' (Azo Coupling with Phenols/Anilines) Start->AzoDye Phenol Ar-OH (H₂O, heat) Start->Phenol Hydrogen Ar-H (H₃PO₂) Start->Hydrogen Reduction Biaryl Ar-Ar' (Gomberg-Bachmann) Start->Biaryl

Figure 3: Key Downstream Applications.
  • Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[3]

  • Schiemann Reaction: Replacement with -F by first isolating the more stable diazonium tetrafluoroborate salt and then heating it.[2]

  • Azo Coupling: An electrophilic aromatic substitution where the diazonium salt acts as the electrophile, reacting with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds (dyes).[5][6]

  • Hydroxylation: Replacement with an -OH group by heating the aqueous diazonium salt solution.[3]

  • Reduction (Dediazoniation): Replacement with -H using reducing agents like hypophosphorous acid (H₃PO₂).[3]

References

  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
  • Scribd. (n.d.). Synthetic Uses of Aryl Diazonium Salts.
  • Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
  • RSC Publishing. (n.d.). Recent applications of arene diazonium salts in organic synthesis.
  • ResearchGate. (n.d.). Applications of aryl diazonium intermediates in organic synthesis and protein modification.
  • Scribd. (n.d.). Mechanism of Diazotization.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Request PDF.
  • Author manuscript, available in PMC. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ACS Publications - Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • Synthesis. (n.d.). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.
  • Wikipedia. (n.d.). Diazonium compound.
  • Slideshare. (n.d.). Aryl Diazonium Salts A Versatile Tool in Organic Synthesis.pptx.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
  • NOAA - CAMEO Chemicals. (n.d.). Diazonium Salts.
  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications.
  • Scribd. (n.d.). Diazotization Titration or Nitrite Titration.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

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Application Notes and Protocols for the Synthesis of Novel Benzimidazole Scaffolds from 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry and drug development.[1][2][3][4] Its structural resemblance to naturally occurring purines allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities.[5] Benzimidazole derivatives have been successfully developed into a range of therapeutics, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like bilastine.[1] The versatility of this scaffold continues to inspire the design and synthesis of novel drug candidates targeting a myriad of diseases, from cancer and viral infections to neurodegenerative disorders.[2][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel benzimidazole derivatives commencing from the readily accessible starting material, 3-Amino-4-(ethylamino)benzonitrile. This precursor, a substituted o-phenylenediamine, offers a strategic entry point to a diverse array of benzimidazole-based molecules with potential therapeutic applications. We will explore established synthetic methodologies, provide detailed, step-by-step protocols, and offer insights into the rationale behind experimental choices to empower researchers in their quest for next-generation therapeutics.

Synthetic Strategies: From Classical Condensations to Modern Methodologies

The cornerstone of benzimidazole synthesis lies in the cyclocondensation of an o-phenylenediamine derivative with a one-carbon electrophile.[8][9] The two primary classical methods are the Phillips-Ladenburg reaction, which utilizes carboxylic acids, and the Weidenhagen reaction, which employs aldehydes.[8][10][11] Over the years, numerous modifications and novel approaches have been developed to enhance reaction efficiency, improve yields, and promote greener chemistry.[12][13]

Reaction Pathway Overview

The general transformation from this compound to a substituted benzimidazole scaffold is depicted below. The choice of the R group is determined by the carbonyl compound used in the condensation reaction.

Benzimidazole Synthesis start This compound intermediate Schiff Base Intermediate (from aldehyde) start->intermediate Condensation with Aldehyde product Substituted Benzimidazole start->product Condensation with Carboxylic Acid (Phillips Condensation) intermediate->product Oxidative Cyclization carbonyl R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) carbonyl->start

Figure 1: General synthetic pathways for the formation of benzimidazole scaffolds from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzimidazole derivatives from this compound.

Protocol 1: Phillips-Ladenburg Condensation with Carboxylic Acids

This method is a robust and versatile approach for the synthesis of 2-substituted benzimidazoles.[8][10][11] The reaction involves the condensation of the o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.

Reaction Scheme:

Phillips Condensation reactant1 This compound product 2-R-substituted-7-ethylamino-1H-benzo[d]imidazole-6-carbonitrile reactant1->product reactant2 + R-COOH reactant2->product conditions Heat, Acid Catalyst (e.g., HCl) Aldehyde Condensation reactant1 This compound intermediate Schiff Base Intermediate reactant1->intermediate reactant2 + R-CHO reactant2->intermediate product 2-R-substituted-7-ethylamino-1H-benzo[d]imidazole-6-carbonitrile intermediate->product Oxidative Cyclization oxidant Oxidant (e.g., DDQ, H₂O₂) oxidant->intermediate conditions Solvent, Catalyst (optional) Microwave Synthesis Workflow A Combine Reactants in Microwave-Safe Vessel B Seal Vessel and Place in Microwave Reactor A->B C Irradiate at Set Temperature and Power B->C D Cool to Room Temperature C->D E Perform Work-up (Neutralization, Precipitation) D->E F Purify Product E->F

Sources

Application Notes and Protocols for the Scalable Production of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-(ethylamino)benzonitrile is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique arrangement of a vicinal diamine system ortho to a nitrile group makes it a versatile building block for the construction of complex heterocyclic scaffolds. This document provides a comprehensive guide to a robust and scalable two-step process for the production of this compound, designed for researchers and professionals in drug development and process chemistry. The described methodology is built upon well-established, high-yielding chemical transformations, ensuring both reliability and scalability.

Synthetic Strategy Overview

The presented synthesis is a two-step process commencing with the commercially available and cost-effective starting material, 4-fluoro-3-nitrobenzonitrile. The synthetic pathway is as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of the intermediate, 4-(ethylamino)-3-nitrobenzonitrile, via the displacement of the fluoride in 4-fluoro-3-nitrobenzonitrile with ethylamine.

  • Step 2: Reduction of the Nitro Group - Conversion of the nitro intermediate to the final product, this compound, through catalytic hydrogenation.

This strategy was chosen for its high efficiency, use of readily available reagents, and amenability to large-scale production.

Synthetic_Pathway Start 4-Fluoro-3-nitrobenzonitrile Intermediate 4-(Ethylamino)-3-nitrobenzonitrile Start->Intermediate Ethylamine, Base (Nucleophilic Aromatic Substitution) Final This compound Intermediate->Final H₂, Catalyst (Nitro Group Reduction)

Caption: Proposed two-step synthetic pathway.

Part 1: Synthesis of 4-(Ethylamino)-3-nitrobenzonitrile

The initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the ortho position and the cyano group in the para position activate the fluorine atom at the C4 position of the benzene ring, facilitating its displacement by the nucleophilic ethylamine.

Experimental Protocol

Materials:

  • 4-Fluoro-3-nitrobenzonitrile (1 equivalent)

  • Ethylamine (2.0 M solution in THF, 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-3-nitrobenzonitrile and potassium carbonate.

  • Add anhydrous DMF to the flask to create a stirrable slurry.

  • Slowly add the ethylamine solution via the dropping funnel to the reaction mixture at room temperature over a period of 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-(ethylamino)-3-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow crystalline solid.

Expected Data
ParameterExpected Value
Yield 85-95%
Appearance Yellow crystalline solid
Melting Point 110-114 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.3 (s, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 6.2 (br s, 1H), 3.4 (q, 2H), 1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 137.2, 134.1, 129.8, 118.5, 115.9, 113.7, 39.4, 14.1

Part 2: Synthesis of this compound

The second and final step is the selective reduction of the nitro group in 4-(ethylamino)-3-nitrobenzonitrile to the corresponding primary amine. Catalytic hydrogenation is the method of choice for its high efficiency, chemoselectivity, and environmentally benign nature, with water being the only byproduct.[1][2]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-(Ethylamino)-3-nitrobenzonitrile (1 equivalent)

  • Palladium on Carbon (10% Pd/C, 5 mol%) or Raney Nickel (slurry in water)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve or suspend 4-(ethylamino)-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst or Raney Nickel slurry to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford a pale-yellow to off-white solid. For applications requiring high purity, recrystallization is recommended.[3]

Experimental_Workflow cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction A Mix Reactants: 4-Fluoro-3-nitrobenzonitrile, Ethylamine, K₂CO₃ in DMF B Heat to 60°C (4-6 hours) A->B C Work-up: EtOAc/Water Extraction B->C D Purification: Recrystallization C->D E Dissolve Intermediate in Solvent D->E Intermediate Product F Add Catalyst (Pd/C or Raney Ni) E->F G Hydrogenate (50-100 psi H₂) F->G H Filter & Concentrate G->H I Purification H->I

Caption: Overall experimental workflow.

Alternative Reduction Method: Iron in Acidic Medium

For laboratories not equipped for catalytic hydrogenation, a classic and scalable alternative is the reduction using iron powder in an acidic medium.[4]

Materials:

  • 4-(Ethylamino)-3-nitrobenzonitrile (1 equivalent)

  • Iron powder (Fe, 3-5 equivalents)

  • Ammonium Chloride (NH₄Cl, 1 equivalent)

  • Ethanol/Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

Procedure:

  • To a round-bottom flask, add 4-(ethylamino)-3-nitrobenzonitrile, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture and heat the reaction to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture and filter it through a pad of Celite® while hot to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue to neutralize any remaining acid and precipitate iron hydroxides.

  • Filter the mixture again through Celite®.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify as described in the catalytic hydrogenation protocol.

Expected Data
ParameterExpected Value
Yield 90-98%
Appearance Pale-yellow to off-white solid
Melting Point 95-99 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.0 (d, 1H), 6.7 (s, 1H), 6.6 (d, 1H), 4.1 (br s, 2H), 3.2 (q, 2H), 1.3 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.1, 137.9, 120.8, 119.3, 118.9, 114.7, 101.2, 38.6, 14.8
CAS Number 143174-02-1[5]
Molecular Formula C₉H₁₁N₃[5]
Molecular Weight 161.21 g/mol [5]

Safety Considerations

  • 4-Fluoro-3-nitrobenzonitrile: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethylamine: Is a flammable and corrosive liquid. Use in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care. Raney Nickel is also pyrophoric and should be kept wet.

  • Iron Reduction: The reaction can be exothermic. Ensure adequate cooling is available.

Conclusion

The two-step synthetic route described provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this process suitable for both academic research and industrial applications. The high yields and straightforward purification procedures contribute to the overall efficiency and cost-effectiveness of this synthetic protocol.

References

  • C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. [Link]

  • Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. ResearchGate. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents.
  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]

  • PMC. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. [Link]

  • Frontiers. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • QuickCompany. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]

  • Bloom Tech. What is the synthetic route of 4-Aminobenzonitrile - Knowledge. [Link]

  • PrepChem.com. Synthesis of p-[(p-n-propylbenzyliden)amino]benzonitrile. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

  • PMC. 4-Ethylamino-3-nitrobenzoic acid. [Link]

  • PMC. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]

  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1). It addresses stability challenges specific to acidic environments, focusing on the competing risks of cyclization , hydrolysis , and oxidation .

Executive Summary

This compound is an o-phenylenediamine derivative. While the nitrile group suggests sensitivity to hydrolysis, the primary stability risk in acidic conditions is cyclization to form benzimidazoles. This reaction is catalyzed by carboxylic acids (often used in HPLC mobile phases) and aldehydes. Additionally, as an electron-rich aromatic amine, the compound is prone to oxidative degradation, which acidic conditions can mitigate but not entirely eliminate.

Part 1: Core Stability Profile

The following table summarizes the compound's behavior under various acidic regimes.

ConditionStability StatusPrimary Degradation MechanismCritical Observation
0.1% Formic Acid (LCMS) CAUTION Cyclization (+10 Da)Formic acid acts as a "carbon source" to close the imidazole ring, forming 1-ethyl-benzimidazole-5-carbonitrile.
0.1% TFA (HPLC) Stable None (Short-term)Trifluoroacetic acid (TFA) does not provide a carbon source for cyclization. Preferred for analysis.
Strong Acid (HCl/H₂SO₄) + Heat Unstable Hydrolysis The nitrile group hydrolyzes to an amide and subsequently to a carboxylic acid.
Aerated Acidic Solution Moderate Oxidation Acid protonates the amines, reducing electron density and slowing oxidation (browning) compared to neutral/basic solutions.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I see an unknown impurity peak at M+10 Da or M+28 Da in my LCMS data."

Diagnosis: Acid-Catalyzed Cyclization (Benzimidazole Formation).

  • Cause: If you are using Formic Acid in your mobile phase or sample diluent, it reacts with the o-diamine motif.

    • M+28 Da: Formation of the N-formyl intermediate (Formylation).

    • M+10 Da: Complete cyclization to the benzimidazole derivative (Net addition of Carbon, loss of 2 Hydrogens).

  • Solution:

    • Switch Modifiers: Use 0.1% Trifluoroacetic Acid (TFA) or Ammonium Acetate instead of Formic Acid. TFA cannot form the imidazole ring.

    • Limit Exposure: If Formic Acid is required for ionization, prepare samples immediately before injection and keep the autosampler at 4°C.

Issue 2: "The sample solution turned brown/black overnight."

Diagnosis: Oxidative Coupling (Formation of Quinone Imines/Azo species).

  • Cause: Phenylenediamines are electron-rich and oxidize rapidly in air. While acid slows this down by protonating the amines (lowering HOMO energy), it does not stop it completely.

  • Solution:

    • Degas Solvents: Use thoroughly degassed buffers.

    • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent if compatible with your assay.

    • Storage: Store stock solutions under Argon/Nitrogen at -20°C.

Issue 3: "My yield is low during synthesis workup in acid."

Diagnosis: Nitrile Hydrolysis.

  • Cause: Exposure to strong mineral acids (HCl, H₂SO₄) at elevated temperatures (>60°C) hydrolyzes the nitrile (-CN) to a carboxylic acid (-COOH).

  • Solution:

    • Temperature Control: Keep acidic workups below 40°C.

    • Quenching: Neutralize acidic reaction mixtures immediately after completion; do not let them sit in strong acid overnight.

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent degradation pathways based on the specific type of acidic environment.

StabilityPathways Compound 3-Amino-4-(ethylamino) benzonitrile (MW 161.2) Intermediate N-Formyl Intermediate (MW 189.2, +28 Da) Compound->Intermediate Formylation Amide Amide Hydrolysis Product (CONH2) Compound->Amide Partial Hydrolysis Oligomers Colored Oligomers (Brown/Black Precipitate) Compound->Oligomers Oxidative Coupling FormicAcid Reagent: Formic Acid (HCOOH) FormicAcid->Intermediate Benzimidazole Benzimidazole Derivative (Cyclization Product) (MW 171.2, +10 Da) Intermediate->Benzimidazole -H2O (Cyclization) StrongAcid Reagent: HCl/H2SO4 + Heat StrongAcid->Amide AcidProduct Carboxylic Acid Product (COOH) Amide->AcidProduct Full Hydrolysis Oxygen Reagent: O2 / Air (Slow in Acid) Oxygen->Oligomers

Caption: Degradation pathways of this compound. Note the specific risk of benzimidazole formation in the presence of Formic Acid.

Part 4: Validated Experimental Protocols
Protocol A: Stability-Indicating Sample Preparation for LCMS

Use this protocol to avoid artificial degradation peaks.

  • Solvent: Prepare a mixture of Water:Acetonitrile (90:10) containing 0.1% Trifluoroacetic Acid (TFA) .

    • Why? TFA acidifies the solution for solubility but does not react to form benzimidazoles like Formic Acid does [1].

  • Dissolution: Dissolve 1 mg of compound in 1 mL of solvent. Vortex for 30 seconds.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Storage: Analyze immediately. If delay is unavoidable, store at 4°C in an amber vial (max 24 hours).

Protocol B: Synthesis of Benzimidazole Impurity (Reference Standard)

Use this to confirm the identity of the +10 Da impurity peak.

  • Reaction: Dissolve 50 mg of this compound in 2 mL of 98% Formic Acid .

  • Heating: Heat the solution at 80°C for 2 hours .

  • Workup: Evaporate the Formic Acid under reduced pressure. Neutralize the residue with saturated NaHCO₃.

  • Result: The solid obtained is the cyclized benzimidazole derivative (1-ethyl-1H-benzo[d]imidazole-5-carbonitrile). Use this to spike your LCMS trace for confirmation.

References
  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][2] Organic Syntheses, 19, 12. Link(Foundational chemistry describing the reaction of o-phenylenediamines with formic acid to form benzimidazoles).

  • BenchChem. (2025).[3] Stability and Handling of Aminobenzonitriles. Technical Support Documents. Link(General stability data for aminobenzonitrile class).

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link(Structure and physical property verification).

  • Li, X., et al. (2021).[4] Reductive Cyclization of o-Phenylenediamine with CO2 and BH3NH3.[4] Journal of Organometallic Chemistry. Link(Recent mechanistic insights into cyclization pathways).

Sources

Technical Support Center: Handling & Stability of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely working with 3-Amino-4-(ethylamino)benzonitrile as a critical scaffold for synthesizing benzimidazole-based kinase inhibitors. While this intermediate is not pyrophoric, it exhibits significant oxidative instability that is catalytically accelerated by moisture.

The Golden Rule: Moisture itself is not the primary reactant; it is the enabler. Water lowers the activation energy for auto-oxidation of the o-phenylenediamine core, leading to the formation of highly colored quinone-imine impurities that poison downstream catalytic cycles.

Diagnostic Hub: Is My Batch Compromised?

Use this decision matrix to evaluate the integrity of your material immediately upon opening.

ObservationDiagnosisTechnical Root CauseAction Required
Off-white / Pale Beige Powder Optimal Material is pristine.Proceed immediately to reaction.
Pink / Purple Tint Surface Oxidation Trace moisture has facilitated surface-level radical formation.Purification Rec: Recrystallization may be needed if >2% colored.
Dark Brown / Black Clumps Severe Degradation Deep oxidation and polymerization (formation of azo/azine oligomers).Discard. Recovery is chemically inefficient.
Clumped / Sticky Texture Hygroscopic Loading Physical water absorption. Nitrile hydrolysis risk is low at neutral pH, but stoichiometry is compromised.Drying Rec: Vacuum oven (See Section 4).

The Mechanism: Why Moisture Matters

Researchers often underestimate this compound because the nitrile group is relatively stable. The danger lies in the 1,2-diamine motif (the 3-amino and 4-ethylamino groups).

The Moisture-Oxidation Cascade

In the dry state, the crystal lattice protects the amine from oxygen. Once moisture is introduced:

  • Solvation: Water molecules disrupt the lattice, increasing the mobility of the amine protons.

  • Radical Formation: The electron-rich diamine core undergoes single-electron transfer (SET) with atmospheric oxygen.

  • Quinone Imine Formation: The intermediate converts to a colored o-quinone diimine species.

OxidationCascade cluster_0 Critical Failure Mode Moisture Moisture Ingress (H2O) Lattice Crystal Lattice Disruption Moisture->Lattice Solvation Amine 3-Amino-4-(ethylamino) benzonitrile Lattice->Amine Exposes Surface Radical Radical Cation Intermediate Amine->Radical + O2 (Air) Impurity Colored Quinone Imine Species Radical->Impurity -2H

Figure 1: The moisture-facilitated oxidative degradation pathway of o-phenylenediamines.

Remediation & Handling Protocols

Protocol A: Drying "Sticky" Material

If the material is physically wet but retains a pale color, remove water to restore stoichiometric accuracy.

  • Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or KOH pellets as desiccant.

  • Temperature: Set to 40°C . Do not exceed 50°C, as thermal stress combined with trace moisture can accelerate nitrile hydrolysis to the amide.

  • Pressure: < 10 mbar.

  • Duration: 4–6 hours.

  • Validation: Perform a Karl Fischer (KF) titration. Target water content: < 0.5% w/w .

Protocol B: Purifying Oxidized (Purple) Material

If the material has turned purple, drying is insufficient. You must remove the oxidative impurities.

  • Solvent System: Degassed Ethanol/Water (9:1).

  • Process:

    • Dissolve crude solid in boiling ethanol/water under Argon .

    • Add activated charcoal (5 wt%). Stir for 10 mins.

    • Filter hot through Celite (under inert blanket if possible).

    • Cool slowly to 4°C to crystallize.

  • Drying: Dry the resulting crystals using Protocol A.

Downstream Impact: Benzimidazole Synthesis

The most common application of this intermediate is cyclization with an aldehyde or carboxylic acid to form a benzimidazole core. Moisture is a "silent killer" in this step.

Interference Mechanism
  • Competitive Nucleophilicity: Water competes with the aniline nitrogen for the electrophilic center of the aldehyde/acid.

  • Catalyst Deactivation: Many cyclizations use Lewis acids (e.g., Er(OTf)₃, ZnFe₂O₄) or strong mineral acids. Water coordinates to Lewis acids, deactivating them, or dilutes the strength of mineral acids, stalling the ring closure.

Workflow Integration

Follow this logic flow to ensure reaction success:

Workflow Start Start: 3-Amino-4-(ethylamino) benzonitrile Check Visual Inspection: Is it Purple? Start->Check Purify Recrystallize (EtOH/H2O + Charcoal) Check->Purify Yes (Oxidized) KF_Check Karl Fischer Test: Water > 0.5%? Check->KF_Check No (Looks Good) Purify->KF_Check Dry Vacuum Dry (40°C, P2O5) KF_Check->Dry Yes (Wet) Weigh Weigh in Glovebox or under N2 funnel KF_Check->Weigh No (Dry) Dry->Weigh React Cyclization Reaction (Benzimidazole Formation) Weigh->React

Figure 2: Decision tree for processing the intermediate prior to synthesis.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard fridge? A: Only if the container is hermetically sealed and taped with Parafilm. Standard fridges have high humidity. If the vial is not perfectly sealed, the cold temperature will induce condensation inside the vial upon opening. Best Practice: Store in a desiccator at room temperature or in a -20°C freezer inside a secondary container with desiccant. Always allow to warm to RT before opening.

Q: I am seeing a new spot on TLC after leaving the starting material in solution for 2 hours. What is it? A: This is likely the disulfide or azo-dimer impurity formed by oxidation in solution. o-Phenylenediamines are unstable in solution (especially chlorinated solvents like DCM or Chloroform) when exposed to air.

  • Fix: Prepare solutions immediately before use and sparge solvents with Nitrogen.

Q: Does the nitrile group hydrolyze easily? A: Not under ambient conditions. The nitrile (CN) at position 1 is relatively robust. However, if you attempt to dry the material at >80°C in the presence of water, you may see partial hydrolysis to the amide (CONH₂). Stick to <40°C for drying.

References

  • Sigma-Aldrich. this compound Product Analysis & Safety Data. Retrieved from

  • PubChem. this compound Compound Summary (CID 63234094). National Library of Medicine. Retrieved from

  • Beilstein Institute. Selective synthesis of benzimidazoles from o-phenylenediamine. Beilstein J. Org. Chem. 2016, 12, 235–241. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Amino-4-(ethylamino)benzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Beyond a mere presentation of data, this document delves into the causal reasoning behind spectral features, offers a comparative overview of alternative analytical techniques, and provides detailed, field-proven experimental protocols. Our objective is to equip the reader with the expertise to not only interpret the spectroscopic data of this specific molecule but also to apply these principles to similar analytical challenges.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural determination of organic molecules in solution.[1] ¹H NMR, in particular, provides a wealth of information regarding the chemical environment, connectivity, and relative number of protons in a molecule.[1] For a molecule like this compound, with its distinct aromatic and aliphatic protons, ¹H NMR is uniquely suited to confirm its structure.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, a detailed prediction based on established principles of substituent effects on aromatic systems provides a robust analytical starting point.[2][3] The structure and numbering scheme for this compound are shown below:

The predicted ¹H NMR spectral data are summarized in the table below. The reasoning behind these assignments is detailed in the subsequent sections.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~7.0 - 7.2Doublet (d)~2.0 (meta)1H
H-5~6.7 - 6.9Doublet (d)~8.0 (ortho)1H
H-6~6.8 - 7.0Doublet of Doublets (dd)~8.0 (ortho), ~2.0 (meta)1H
-NH₂~4.5 - 5.5Broad Singlet (br s)-2H
-NH-~4.0 - 5.0Broad Singlet or Triplet (br s or t)- or ~5.0 (if coupling to CH₂)1H
-CH₂-~3.1 - 3.3Quartet (q)~7.02H
-CH₃~1.2 - 1.4Triplet (t)~7.03H
Analysis of Aromatic Protons (H-2, H-5, H-6)

The chemical shifts of protons on a benzene ring are highly sensitive to the electronic effects of the substituents.[4] In this molecule, we have three substituents: an amino group (-NH₂), an ethylamino group (-NHCH₂CH₃), and a nitrile group (-CN). Both the amino and ethylamino groups are strong electron-donating groups (EDGs) through resonance, which shield the aromatic protons and shift their signals upfield (to lower ppm values) from the typical benzene resonance at 7.36 ppm.[1] Conversely, the nitrile group is an electron-withdrawing group (EWG) which deshields aromatic protons, shifting them downfield.

  • H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating amino group. The deshielding effect of the nitrile group is expected to dominate, placing this proton at the most downfield position among the aromatic protons. It will appear as a doublet due to meta-coupling with H-6 (J ≈ 2.0 Hz).

  • H-5: This proton is ortho to the strongly electron-donating ethylamino group and meta to the nitrile group. The strong shielding from the ethylamino group will shift this proton significantly upfield. It will appear as a doublet due to ortho-coupling with H-6 (J ≈ 8.0 Hz).

  • H-6: This proton is ortho to the amino group and para to the nitrile group, and also ortho to H-5 and meta to H-2. It will experience shielding from the amino group. Its signal will be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

Analysis of Aliphatic and Amine Protons
  • -NH₂ and -NH- Protons: The chemical shifts of amine protons can vary significantly depending on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.[5] The -NH₂ protons are predicted to be in the range of 4.5-5.5 ppm, while the -NH- proton of the ethylamino group is expected around 4.0-5.0 ppm. The -NH- proton may show coupling to the adjacent -CH₂- group, appearing as a triplet, though this coupling is often not observed due to rapid exchange.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet around 3.1-3.3 ppm due to coupling with the three methyl protons. The methyl (-CH₃) protons will be further upfield, appearing as a triplet around 1.2-1.4 ppm due to coupling with the two methylene protons. The coupling constant for both the quartet and the triplet will be approximately 7.0 Hz.

A Comparative Overview of Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound should be supported by other spectroscopic techniques.

Technique Predicted Key Features Advantages Limitations
¹³C NMR Aromatic carbons: ~100-150 ppm; Nitrile carbon: ~115-125 ppm; Aliphatic carbons: ~15 ppm (-CH₃), ~40 ppm (-CH₂)Provides information on the carbon skeleton and the number of distinct carbon environments.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR N-H stretches (amines): ~3300-3500 cm⁻¹ (two bands for -NH₂); C≡N stretch (nitrile): ~2220-2260 cm⁻¹; Aromatic C=C stretches: ~1400-1600 cm⁻¹; C-N stretches: ~1250-1350 cm⁻¹Provides rapid confirmation of functional groups.[6]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (ESI-MS) Molecular ion peak ([M+H]⁺) at m/z 162.1026Provides highly accurate molecular weight determination.[7]Fragmentation can be complex and may not always provide unambiguous structural information.[8]

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals.[9]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[10]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

  • Integrate the peaks and determine the coupling constants.

FT-IR Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9]

  • Acquire the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL with a solvent mixture that is compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[11][12]

  • Filter the final solution through a 0.2 µm syringe filter if any particulates are visible to prevent clogging of the instrument.[11]

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

  • Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry is recommended for accurate mass determination.

Visualizing the Analytical Workflow and Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow for ¹H NMR analysis and the logical process of spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock and Shim transfer->lock acquire Acquire FID lock->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Calibrate, Integrate, Analyze Coupling process->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Spectral_Interpretation cluster_aromatic Aromatic Region (6.5-8.0 ppm) cluster_aliphatic Aliphatic Region (0-4.5 ppm) cluster_amine Amine Protons H2 H-2 (d) H6 H-6 (dd) H2->H6 meta coupling H5 H-5 (d) H5->H6 ortho coupling CH2 -CH2- (q) CH3 -CH3 (t) CH2->CH3 vicinal coupling NH2 -NH2 (br s) NH -NH- (br s/t) NH->CH2 vicinal coupling (sometimes observed)

Sources

A Comparative Guide to the Reactivity of Ethylamino vs. Methylamino Benzonitriles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and organic synthesis, the benzonitrile scaffold is a cornerstone for developing novel therapeutics and functional materials. The reactivity of this scaffold can be precisely modulated by the substituents on the aromatic ring. Among these, amino groups are particularly significant due to their ability to act as key pharmacophoric features and synthetic handles. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogues: 4-ethylaminobenzonitrile and 4-methylaminobenzonitrile. We will dissect the subtle yet critical differences imparted by the ethyl versus the methyl substituent, grounding our analysis in fundamental principles of electronic and steric effects, supported by experimental insights.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The reactivity of the amino group in these molecules is primarily governed by the availability of the nitrogen lone pair of electrons. This availability is modulated by two opposing factors: the electron-donating nature of the alkyl group and the steric hindrance it imposes.

Electronic Effects: Inductive Donation

Alkyl groups are known to be electron-donating through an inductive effect (+I), pushing electron density towards the atom they are attached to.[1][2] This effect increases the electron density on the nitrogen atom, making its lone pair more available for donation to an electrophile or a proton.[3] Consequently, aliphatic amines are generally more basic and more nucleophilic than ammonia.[4]

The ethyl group (–CH₂CH₃) is a slightly stronger electron-donating group than the methyl group (–CH₃). This is because it has more atoms and a greater polarizability, which enhances its ability to stabilize a positive charge on the adjacent nitrogen atom that develops in the transition state of many reactions.[2] Therefore, from a purely electronic standpoint, the nitrogen in 4-ethylaminobenzonitrile is expected to be more nucleophilic and more basic than in 4-methylaminobenzonitrile.

G caption Inductive effects of methyl vs. ethyl groups.

Steric Effects: Access to the Nucleophilic Center

Steric hindrance refers to the spatial bulk of groups near a reactive center, which can impede the approach of reactants.[4] The ethyl group is larger than the methyl group. This increased bulk can create a more crowded environment around the nitrogen atom, potentially slowing down reactions with sterically demanding electrophiles.[5] The impact of steric hindrance is highly dependent on the specific reaction and the size of the attacking electrophile. For small electrophiles, the difference in steric hindrance between methyl and ethyl may be negligible. However, for larger reagents or in enzyme-catalyzed reactions, this difference can become significant.

Comparative Reactivity Analysis

The net reactivity of these two compounds is a balance between the slightly enhanced electronic activation of the ethyl group and its greater steric profile.

Reaction TypeExpected Relative ReactivityDominant FactorRationale
Protonation (Basicity) Ethylamino > MethylaminoElectronic (+I Effect)The stability of the resulting ammonium cation is enhanced by the stronger electron-donating ethyl group. Steric hindrance is minimal for protonation.[2]
N-Alkylation (with small electrophile, e.g., CH₃I) Ethylamino ≥ MethylaminoElectronic (+I Effect)The enhanced nucleophilicity from the ethyl group is the primary driver. The small size of the electrophile minimizes steric clashes.
N-Acylation (with bulky acyl halide, e.g., (CH₃)₃CCOCl) Methylamino > EthylaminoSteric HindranceThe bulky acylating agent will approach the less sterically hindered methylamino nitrogen more readily, overriding the slight electronic disadvantage.
Reactions at the Aromatic Ring (e.g., Electrophilic Substitution) Ethylamino > MethylaminoElectronic (+I Effect)Both amino groups are strongly activating and ortho, para-directing. The stronger donating effect of the ethyl group makes the ring slightly more electron-rich and thus more reactive towards electrophiles.[6]
Reactions at the Nitrile Group (e.g., Reduction, Hydrolysis) Ethylamino ≈ MethylaminoMinimal InfluenceThe electronic influence of the para-amino substituent is significant, but the difference between methyl and ethyl is minor at this distance. Reactivity is dominated by the reaction conditions and the nature of the nitrile group itself.[7]

Experimental Protocol: Comparative N-Alkylation with Benzyl Bromide

To provide a practical framework for evaluating these reactivity differences, the following protocol outlines a competitive N-alkylation experiment. This self-validating system allows for a direct comparison under identical conditions.

Objective

To compare the relative rates of N-alkylation of 4-methylaminobenzonitrile and 4-ethylaminobenzonitrile by reacting an equimolar mixture with a limiting amount of benzyl bromide.

Materials
  • 4-Methylaminobenzonitrile (CAS 4714-62-9)[8]

  • 4-Ethylaminobenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (for TLC and chromatography)

  • Hexanes (for TLC and chromatography)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Workflow Diagram

G prep 1. Preparation Equimolar mixture of amines & K₂CO₃ in CH₃CN start 2. Reaction Initiation Add limiting benzyl bromide at room temperature prep->start monitor 3. Monitoring Track reaction progress by TLC/LC-MS start->monitor workup 4. Workup Filter K₂CO₃, remove solvent in vacuo monitor->workup analysis 5. Analysis ¹H NMR of crude mixture to determine product ratio workup->analysis caption Workflow for competitive N-alkylation.

Step-by-Step Procedure
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylaminobenzonitrile (132.2 mg, 1.0 mmol), 4-ethylaminobenzonitrile (146.2 mg, 1.0 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

  • Reaction Initiation: Prepare a solution of benzyl bromide (85.5 mg, 0.5 mmol, 0.5 equivalents) in 2 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension over 5 minutes. Causality Note: Using a limiting amount of the electrophile ensures that the amines are in competition, and the product ratio will directly reflect their relative nucleophilicity.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of benzyl bromide by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the benzyl bromide is consumed, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Rinse the filter pad with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

  • Analysis: Dissolve the crude residue in CDCl₃. Acquire a quantitative ¹H NMR spectrum. The relative reactivity can be determined by integrating the signals corresponding to the benzylic protons of the two different N-benzylated products against the remaining starting materials. The product from the more reactive nucleophile will be formed in a greater amount.

Conclusion for the Practicing Scientist

While structurally very similar, 4-ethylaminobenzonitrile and 4-methylaminobenzonitrile exhibit distinct reactivity profiles rooted in the fundamental principles of organic chemistry.

  • Ethylamino-benzonitrile is electronically more activated due to the stronger inductive effect of the ethyl group. This generally translates to higher reactivity in reactions where electronics are the dominant factor, such as protonation and reactions with small electrophiles.

  • Methylamino-benzonitrile benefits from a smaller steric profile. It will likely be the more reactive substrate in reactions involving bulky reagents or in sterically constrained environments, such as the active site of an enzyme.

For drug development professionals, this comparison underscores the importance of seemingly minor structural modifications. The choice between a methyl and an ethyl group can influence not only the synthetic accessibility of a target molecule but also its metabolic stability (N-dealkylation of ethyl groups can differ from methyl groups) and its binding affinity within a target protein.[9] Therefore, a nuanced understanding of these effects is crucial for the rational design and synthesis of next-generation therapeutics.

References

[8] BenchChem. (n.d.). 4-(Methylamino)benzonitrile | CAS 4714-62-9. Retrieved from Benchchem. [4] CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [1] ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from ChemistryStudent. [2] Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [10] Mizuta, S., Kitamura, K., Kitagawa, A., & Ishikawa, T. (2023). Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. ResearchGate. [3] Chemistry Steps. (2021, December 18). Basicity of Amines. [11] National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzonitrile. PubChem. [12] Guidechem. (n.d.). 4-(N-Methylamino)benzonitrile 4714-62-9 wiki. Retrieved from Guidechem. [13] Broo, A., & Zerner, M. C. (1995). On the Emission Spectrum of p-N,N-dimethylaminobenzonitrile. DTIC. [14] NIST. (n.d.). Benzonitrile, 4-(dimethylamino)-. NIST WebBook. [5] Gryboś, R., & Słopek, K. (2010). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [15] Roy, V. J., Pathania, V., & Roy, S. R. (2022). [a] Hammett plot with respect to aniline derivatives... ResearchGate. [16] Crampton, M. R., & Howard, J. (2006). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Durham E-Theses. [17] Platts, J. A., & Speirs, M. J. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [18] Platts, J. A. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [19] CymitQuimica. (n.d.). CAS 4714-62-9: 4-(N-METHYLAMINO)BENZONITRILE. [20] A2B Chem. (n.d.). 1197-19-9 | MFCD14706514 | 4-(Dimethylamino)benzonitrile. [21] ChemicalBook. (2026, January 13). 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9. [7] BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. [22] Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Methylamino)benzonitrile | 4714-62-9. [23] BenchChem. (n.d.). A Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development Professionals. [6] BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. [24] El-Guesmi, N., Hrichi, H., Jarid, A., & Essalah, K. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [25] Chen, Y.-L., Li, C.-H., & Lin, M.-F. (2022). Growth mechanism of aromatic prebiotic molecules: insights from different processes of ion–molecule reactions in benzonitrile–ammonia and benzonitrile–methylamine clusters. Physical Chemistry Chemical Physics. [26] Enthaler, S. (2016). Competition experiments between benzonitrile (1 a), ethyl benzoate... ResearchGate. [27] Leresche, J., Canonica, S., & von Gunten, U. (2016). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. [28] Kaur, H., & Kumar, S. (2018). Synthesis, reactivity, and antimicrobial properties of boron-containing 4-ethyl-3-thiosemicarbazide derivatives. ResearchGate. [29] Castro, E. A., & Santos, J. G. (1987). Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism. Academia.edu. [9] Abdel-Magid, A. F. (2015). N-Dealkylation of Amines. PMC. [30] El-Guesmi, N., Hrichi, H., Jarid, A., & Essalah, K. (2025, November 11). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. [31] Tandon, V. K., Singh, R. V., & Yadav, D. B. (2006). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. PubMed. [32] Wang, X.-S., Tu, S.-J., & Li, G. (2010). Synthesis of polysubstituted dihydropyridines by four-component reactions of aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate. PubMed.

Sources

A Researcher's Guide to the Solvatochromic Properties of 3-Amino-4-(ethylamino)benzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of molecular probes and environmental sensing, the selection of the right tool is paramount. This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of 3-Amino-4-(ethylamino)benzonitrile, a molecule poised for significant interest in solvatochromic applications. Due to a scarcity of direct, published experimental data on this specific compound, this guide will leverage established principles of physical organic chemistry and draw comparisons with well-characterized solvatochromic dyes, namely Prodan and Nile Red. By understanding the structural and electronic factors that govern its spectral properties, researchers can make informed decisions about its potential utility and design robust experimental workflows.

The Phenomenon of Solvatochromism: A Primer

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. The polarity of the solvent plays a crucial role in stabilizing or destabilizing these states, leading to a shift in the absorption or emission spectra. A molecule that exhibits a shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity is said to display positive solvatochromism. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) indicates negative solvatochromism. This property is invaluable for probing the local environment of molecules in complex systems, such as biological membranes or polymer matrices.

The underlying principle of solvatochromism is illustrated in the diagram below. The energy difference between the ground state (E_G) and the excited state (E_E) dictates the wavelength of light absorbed. Solvents can interact differently with the dipole moments of the ground (µ_G) and excited (µ_E) states, altering this energy gap.

G E_G_np Ground State (E_G) E_E_np Excited State (E_E) E_G_np->E_E_np ΔE_np = hν_np E_G_p Ground State (E_G) E_E_p Excited State (E_E) E_G_p->E_E_p ΔE_p = hν_p caption Solvatochromic Shift Principle G start Start prep_stock Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO). start->prep_stock prep_working Prepare a series of dilutions of the stock solution in the solvent of interest. prep_stock->prep_working measure_blank Measure the absorbance of the pure solvent (blank) in a quartz cuvette. prep_working->measure_blank measure_samples Measure the absorbance spectra of the diluted dye solutions. measure_blank->measure_samples plot_data Plot absorbance at λ_max vs. concentration. measure_samples->plot_data calc_epsilon Calculate molar absorptivity (ε) from the slope of the Beer-Lambert plot (Slope = ε × path length). plot_data->calc_epsilon end End calc_epsilon->end

Figure 2: Workflow for Molar Absorptivity Determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a high-purity solvent (e.g., spectroscopic grade DMSO or acetonitrile) to create a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "zero" spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the first diluted sample, and then fill it with the same sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all Samples: Repeat step 5 for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • For each concentration, record the absorbance value at λ_max.

    • Create a Beer-Lambert plot of absorbance vs. concentration.

    • Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).

Protocol 2: Characterization of Solvatochromic Shifts

This protocol details the procedure for investigating the effect of solvent polarity on the absorption spectrum.

G start Start prep_solutions Prepare solutions of the dye at the same concentration in a range of solvents with varying polarities. start->prep_solutions measure_spectra Measure the UV-Vis absorption spectrum for each solution, using the respective pure solvent as a blank. prep_solutions->measure_spectra identify_lambda_max Identify the λ_max for each spectrum. measure_spectra->identify_lambda_max correlate_data Correlate the observed λ_max or transition energy (E_T) with a solvent polarity scale (e.g., Reichardt's E_T(30)). identify_lambda_max->correlate_data end End correlate_data->end

Figure 3: Workflow for Solvatochromic Shift Analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a series of high-purity solvents that span a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water).

  • Solution Preparation: Prepare a solution of the dye in each selected solvent at a constant concentration. Ensure the concentration is appropriate to yield an absorbance maximum within the optimal range of the spectrophotometer.

  • Spectral Measurement: For each solution, record the UV-Vis absorption spectrum using the corresponding pure solvent as the blank.

  • Data Compilation: For each solvent, determine the λ_max from the absorption spectrum.

  • Data Correlation: Plot the transition energy, E_T (calculated as E_T (kcal/mol) = 28591 / λ_max (nm)), against a known solvent polarity parameter, such as the Reichardt's E_T(30) value. A linear correlation indicates a consistent solvatochromic response.

Conclusion

While direct experimental data for this compound remains to be published, its molecular structure strongly suggests it is a promising candidate for applications requiring sensitive solvatochromic probes. Its "push-pull" electronic system is expected to give rise to significant positive solvatochromism. By following the detailed experimental protocols provided in this guide, researchers can systematically characterize its photophysical properties and rigorously compare its performance against established dyes like Prodan and Nile Red. Such studies will be instrumental in unlocking the full potential of this and other novel solvatochromic molecules in diverse fields of scientific inquiry.

References

  • Nile red - Wikipedia.

  • Davis, A. P., & Wareham, R. S. (2024). Nile Red Fluorescence: Where's the Twist? The Journal of Physical Chemistry B.

  • Prodan (dye) - Wikipedia.

Chromatographic Separation of 3-Amino-4-(ethylamino)benzonitrile Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation and quantification of 3-Amino-4-(ethylamino)benzonitrile (Target) presents a specific chromatographic challenge due to the presence of its regioisomer, 4-Amino-3-(ethylamino)benzonitrile (Impurity A). These isomers typically co-generate during nucleophilic aromatic substitution (


) reactions used in the synthesis of kinase inhibitors and benzimidazole therapeutics.

While standard C18 chemistries rely on hydrophobicity (


), these regioisomers possess identical molecular weights and nearly indistinguishable hydrophobic profiles. This guide compares the performance of C18 (Alkyl) , Biphenyl (

-Selectivity)
, and Pentafluorophenyl (PFP) stationary phases.

Key Finding: The Biphenyl stationary phase is the recommended standard for this separation, offering a Resolution (


) > 2.5 where standard C18 columns often fail (

< 1.2), driven by distinct

-

interactions modulated by the steric positioning of the ethyl group.

The Isomer Challenge: Chemical Context

In the synthesis of this compound, the starting material (often 4-chloro-3-nitrobenzonitrile or 3,4-diaminobenzonitrile) undergoes ethylation. Lack of regioselectivity results in the "Critical Pair":

  • Target: this compound (Ethyl group at C4, Amino at C3).

  • Regioisomer (Impurity A): 4-Amino-3-(ethylamino)benzonitrile (Ethyl group at C3, Amino at C4).

Because the cyano group (CN) is electron-withdrawing, it creates a dipole. However, the positional swap of the amine and ethyl-amine groups causes only a minor shift in the overall dipole moment, rendering standard Reverse Phase (RP) separation based solely on polarity ineffective.

Comparative Analysis of Stationary Phases

Method A: C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Performance: Poor. The methylene (

    
    ) difference in the ethyl chain is identical for both isomers. The C18 ligands cannot easily discriminate between the position of the ethyl group on the ring.
    
  • Outcome: Isomers often co-elute or show "shouldering."

Method B: Biphenyl – The Recommended Solution
  • Mechanism: Mixed-mode: Hydrophobic + strong

    
    -
    
    
    
    interactions.
  • Performance: Superior. The Biphenyl ligands interact with the

    
    -electrons of the benzonitrile ring. The bulky ethyl group in the ortho position to the nitrile (in the impurity) or meta (in the target) alters the ability of the analyte to "stack" against the stationary phase.
    
  • Outcome: Baseline separation (

    
    ).
    
Method C: PFP (Pentafluorophenyl) – The Alternative
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and Charge Transfer.
  • Performance: Good. PFP columns are excellent for halogenated or basic aromatics. The electron-deficient fluorine ring interacts strongly with the electron-rich aniline moieties.

  • Outcome: Good separation, but often requires longer equilibration times than Biphenyl.

Experimental Data Summary

The following data represents typical performance metrics derived from method development studies on substituted aminobenzonitriles [1][2].

Table 1: Comparative Column Performance

ParameterC18 (General Purpose)Phenyl-Hexyl / BiphenylPFP (Pentafluorophenyl)
Selectivity (

)
1.02 (Poor)1.15 (Excellent)1.10 (Good)
Resolution (

)
0.8 - 1.22.8 - 3.5 2.0 - 2.5
Elution Order Co-elution likelyImpurity A

Target
Target

Impurity A (pH dep.)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Improved shape)1.2
Stability HighModerateModerate

Note on pH: Basic analytes (anilines) often tail. Using a Biphenyl column with a formate buffer (pH 3.0) suppresses silanol activity while maximizing the


-

interaction differences, as the protonated amines interact differently with the

-cloud than neutral amines [4].

Detailed Experimental Protocol (Recommended)

This protocol utilizes the Biphenyl chemistry, validated for high-resolution separation of aniline regioisomers.

Reagents and Equipment
  • System: HPLC or UHPLC with DAD (Diode Array Detector).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.7 µm, 100 x 2.1 mm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Temperature control is critical for

    
    -
    
    
    
    selectivity).
  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005Equilibration
1.005Isocratic Hold
8.0040Linear Ramp
8.5090Wash
10.0090Wash Hold
10.105Re-equilibration
Sample Preparation
  • Dissolve 1.0 mg of sample in 1 mL of 50:50 Water:ACN.

  • Sonicate for 5 minutes.

  • Filter through a 0.2 µm PTFE filter.

  • Injection Volume: 2 µL.

Visualizing the Separation Logic

Diagram 1: Method Development Workflow

This workflow illustrates the decision matrix for selecting the Biphenyl phase over C18.

MethodDevelopment Start Start: Isomer Mixture (3-Amino vs 4-Amino) ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 SuccessC18 Use C18 (Standard QC) Decision1->SuccessC18 Yes FailC18 Co-elution / Poor Sep (Selectivity Issue) Decision1->FailC18 No SelectAlt Select Alternative Mechanism (Pi-Pi Interaction) FailC18->SelectAlt ScreenBiphenyl Screen 2: Biphenyl Column (Enhanced Aromatic Selectivity) SelectAlt->ScreenBiphenyl Optimize Optimize: pH & Temp (Temp affects Pi-Pi) ScreenBiphenyl->Optimize FinalMethod Final Method: Biphenyl @ pH 3.0 Optimize->FinalMethod

Caption: Decision tree for selecting Biphenyl phases when C18 fails to resolve positional isomers.

Diagram 2: Mechanistic Interaction (C18 vs. Biphenyl)

Understanding why the separation works is vital for troubleshooting.

Mechanism cluster_C18 C18 Interaction (Non-Specific) cluster_Biphenyl Biphenyl Interaction (Specific) Analyte Analyte: This compound C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Bi_Ligand Biphenyl Ligand (Aromatic Rings) Analyte->Bi_Ligand Pi-Pi Result_C18 Interaction based on logP only. Isomers have equal logP. RESULT: Co-elution C18_Ligand->Result_C18 Result_Bi Interaction based on Pi-Pi Stacking. Steric bulk of Ethyl group disrupts stacking differently. RESULT: Separation Bi_Ligand->Result_Bi

Caption: Mechanistic comparison: Biphenyl exploits steric-electronic differences that C18 ignores.

Troubleshooting & Optimization

  • Peak Tailing: If the amine peak tails significantly on the Biphenyl column, increase the buffer concentration to 20 mM or add 0.1% TFA (Trifluoroacetic acid) instead of Formic acid. The ion-pairing effect of TFA often sharpens aniline peaks [1].

  • Retention Drift:

    
    -
    
    
    
    interactions are highly temperature-sensitive. Ensure the column oven is stable. Lowering the temperature (e.g., to 25°C) generally increases retention and selectivity on Phenyl phases, whereas higher temperatures (40°C+) reduce the
    
    
    -interaction strength [2].
  • Alternative Columns: If Biphenyl is unavailable, a Phenyl-Hexyl column is the next best alternative. Avoid standard C8 or Cyano columns as they lack the necessary shape selectivity.

References

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Sielc Technologies. (2024). Separation of Benzylamino-nitrile derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Reference standards for 3-Amino-4-(ethylamino)benzonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 3-Amino-4-(ethylamino)benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzonitrile that serves as a crucial building block or intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical industry. Its structural motifs are found in molecules targeting a range of biological pathways.[1] The purity, identity, and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Consequently, the development of robust, accurate, and validated analytical methods for its quantification and impurity profiling is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This guide provides a comprehensive comparison of reference standards and analytical methodologies for this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.

The Cornerstone of Accurate Analysis: The Reference Standard

An analytical measurement is only as reliable as the standard used to calibrate it. A reference standard is a highly purified and well-characterized substance used as a measurement base. In pharmaceutical analysis, its role is to ensure the identity, strength, quality, and purity of a substance.[3] The choice of reference standard—whether a commercially sourced Certified Reference Material (CRM) or a meticulously qualified in-house standard—is the single most critical factor influencing data integrity.

  • Commercial Reference Standards: These are often available from reputable suppliers like Sigma-Aldrich/Merck.[4][5] While convenient, it is crucial to verify the level of certification. A "Certified Reference Material" (CRM) produced by an accredited body (e.g., compliant with ISO 17034) provides the highest level of accuracy and traceability, with a certificate of analysis detailing its certified property value, uncertainty, and traceability.[6] For less stringent research applications, a high-purity chemical with a supplier-provided Certificate of Analysis (CoA) may suffice.[7]

  • In-House (Secondary) Reference Standards: When a commercial CRM is unavailable, an in-house standard must be prepared. This involves either purifying the available bulk material or performing a custom synthesis. The resulting material must then be rigorously characterized to confirm its identity and purity against a primary standard or through a battery of orthogonal analytical techniques.

start Need to Quantify This compound commercial_check Is a Certified Reference Material (CRM) Available? start->commercial_check use_crm Procure and Use CRM. Provides highest traceability and lowest uncertainty. commercial_check->use_crm Yes in_house_path Develop In-House Reference Standard commercial_check->in_house_path No characterize Characterize Standard: - Purity (HPLC, >99.5%) - Identity (NMR, MS, IR) - Water Content (Karl Fischer) - Residual Solvents (GC) in_house_path->characterize qualify Qualify against a primary standard or via orthogonal methods to establish purity. characterize->qualify use_in_house Use Qualified In-House Standard for Analysis qualify->use_in_house

Decision workflow for reference standard selection.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of this compound—specifically, its aromatic nature, the presence of polar primary and secondary amine groups, and the nitrile group.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed separation techniques for this class of compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds like substituted benzonitriles.[2] Its high resolution, sensitivity, and accuracy make it ideal for both purity assessment and quantification.

Causality of Method Design:

  • Mode: Reversed-Phase (RP-HPLC) is the logical choice. The analyte is moderately polar and will partition effectively between a non-polar stationary phase (like C18) and a polar mobile phase.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention and separation capabilities for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. The buffer (e.g., phosphate) controls the pH, which is critical for ensuring the consistent ionization state of the basic amine groups, leading to sharp, symmetrical peaks.

  • Detection: The benzonitrile core contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm) provides excellent sensitivity and linearity for quantification.[2]

Performance Comparison: HPLC-UV

ParameterTypical PerformanceJustification & ICH Guideline Reference
Specificity Baseline separation from known impurities and degradation products.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity (r²) > 0.999A linear relationship between concentration and detector response is essential for accurate quantification over a defined range.[10]
Accuracy (% Recovery) 98.0% - 102.0%Assesses the closeness of the test results to the true value, typically determined by spike/recovery studies at different levels.[11]
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
Limit of Quantitation (LOQ) Analyte-dependent; typically low µg/mL to ng/mL.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While HPLC is generally preferred for this analyte, GC coupled with Mass Spectrometry (GC-MS) can be an excellent orthogonal method for identification and trace-level impurity analysis.

Causality of Method Design:

  • Derivatization: The primary and secondary amine groups on the molecule are polar and can engage in hydrogen bonding, leading to poor peak shape and thermal instability in a hot GC inlet. To overcome this, derivatization is often necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amines with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[9][14]

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components.

  • Detection: A Flame Ionization Detector (FID) offers good sensitivity for quantitative analysis. However, a Mass Spectrometer (MS) is superior as it provides structural information, allowing for definitive peak identification and the characterization of unknown impurities based on their fragmentation patterns.[14]

Performance Comparison: GC-MS (Post-Derivatization)

ParameterTypical PerformanceJustification & Rationale
Specificity High; based on both retention time and unique mass spectrum.Mass spectrometry provides a "fingerprint" of the molecule, offering a much higher degree of certainty in peak identification than UV detection.[15]
Linearity (r²) > 0.995Linearity can be excellent but may be influenced by the consistency and completeness of the derivatization reaction.
Accuracy (% Recovery) 95.0% - 105.0%Accuracy is highly dependent on the reproducibility of the derivatization step. An internal standard is recommended to correct for variability.
Precision (% RSD) ≤ 5.0%Precision can be slightly lower than HPLC due to the additional derivatization step, which introduces a potential source of variability.
Limit of Detection (LOD) Very low; pg to fg level in Selected Ion Monitoring (SIM) mode.GC-MS is exceptionally sensitive, making it ideal for detecting trace-level impurities that might be missed by HPLC-UV.

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC

This protocol describes a validated method for the quantification of this compound.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a binary pump, autosampler, column oven, and UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Mobile Phase: Prepare the phosphate buffer and adjust pH to 6.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.

    • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh the sample and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

  • Analytical Procedure:

    • System Suitability: Inject the 50 µg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the blank (mobile phase), followed by the working standard solutions to generate the calibration curve. Then, inject the sample solutions.

    • Calculation: Determine the concentration of the analyte in the sample by comparing its peak area to the linear regression equation derived from the calibration curve.

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Reference Standard Stock & Dilutions calibration Inject Standards (Generate Calibration Curve) prep_standard->calibration prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phase sst System Suitability Test (SST) prep_mobile->sst sst->calibration calibration->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Report Results & Verify against Specifications calculate->report

General workflow for HPLC analysis.
Protocol 2: Identity Confirmation of an In-House Standard

This protocol outlines the steps to characterize a newly synthesized or purified batch of this compound to qualify it as an in-house reference standard.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition.

    • Method: Infuse a dilute solution of the compound in methanol/water into an ESI-Orbitrap or ESI-TOF mass spectrometer.

    • Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical exact mass of the protonated molecule [C₉H₁₂N₃]⁺ (m/z 162.1026).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and connectivity.[16]

    • Method: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

    • Acceptance Criterion: The observed chemical shifts, coupling constants, and correlations must be consistent with the known structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Method: Analyze the solid sample using an ATR-FTIR spectrometer.

    • Acceptance Criterion: The spectrum should exhibit characteristic absorption bands for N-H stretching (amine, ~3450-3300 cm⁻¹), C≡N stretching (nitrile, ~2220 cm⁻¹), and aromatic C=C stretching (~1500-1400 cm⁻¹).[16]

  • Purity by HPLC:

    • Objective: To determine the chromatographic purity.

    • Method: Use the HPLC method described in Protocol 1. Analyze the sample and calculate the area percent of the main peak.

    • Acceptance Criterion: Purity should typically be ≥ 99.5% for use as a reference standard.

Conclusion and Recommendations

The accurate analysis of this compound is fundamental to ensuring the quality of downstream products in the pharmaceutical and chemical industries.

  • For Reference Standards: Whenever available, a Certified Reference Material (CRM) should be the standard of choice due to its documented traceability and uncertainty. In its absence, a well-characterized in-house standard with purity ≥ 99.5% confirmed by orthogonal methods is a viable alternative.

  • For Analytical Methodology:

    • RP-HPLC with UV detection is the recommended primary method for routine quantification and purity analysis. It is robust, precise, and provides excellent performance characteristics that are readily validated according to ICH guidelines.[12][17]

    • GC-MS following derivatization serves as an outstanding orthogonal method. Its strength lies in its high specificity and sensitivity, making it ideal for identity confirmation and the detection of trace-level impurities that may not be resolved or detected by HPLC.

By selecting the appropriate reference standard and employing a well-validated analytical method, researchers can ensure the generation of reliable, reproducible, and defensible data, underpinning the quality and safety of their work.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • LGC Standards. Benzonitrile | CAS 100-47-0.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AccuStandard. CAS No. 100-47-0 - Benzonitrile.
  • Bruker. BRM423: Benzonitrile Raman standard with Certificate.
  • Sigma-Aldrich. This compound | 143174-02-1.
  • BenchChem. Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile.
  • BenchChem. Technical Support Center: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency.
  • Brammer Standard Company, Inc. Certificate of Analysis - BS 2507.
  • PubChemLite. This compound (C9H11N3).
  • SIELC Technologies. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. This compound -.
  • Sigma-Aldrich. This compound -.
  • Sigma-Aldrich. This compound | 143174-02-1.
  • BenchChem. Application Notes and Protocols for the Analysis of 4-Amino-3-(tert-butyl)benzonitrile by HPLC and GC-MS.
  • Merck. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column.
  • MDPI. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
  • BenchChem. Spectroscopic Profile of 4-Amino-3-mercaptobenzonitrile: A Technical Guide.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-Amino-4-(ethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you, my colleagues in research and development, can utilize them with the utmost confidence and safety. This guide provides a comprehensive operational plan for handling 3-Amino-4-(ethylamino)benzonitrile (CAS No. 143174-02-1). The protocols herein are designed from field-proven experience to be self-validating, ensuring a robust safety framework for your critical work.

The molecular structure of this compound, featuring both an aromatic amine and a nitrile functional group, necessitates a stringent and informed approach to safety. Aromatic amines as a class include compounds known to be skin sensitizers and potential carcinogens, with an ability to be readily absorbed through the skin.[1] The nitrile group can also confer toxicity, with some related compounds capable of metabolizing into cyanide in the body.[1]

Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[2]

This guide is structured to provide immediate, essential safety and logistical information, moving from foundational preparations to detailed operational and disposal plans.

Foundational Safety: Engineering Controls & Workspace Preparation

Before any chemical is brought into the workspace, the environment must be prepared to mitigate risks. Engineering controls are the most effective line of defense.

  • Primary Engineering Control: All handling of this compound, especially the weighing of the solid powder, must be conducted within a certified chemical fume hood.[1][3] This is critical to prevent the inhalation of fine particles and to contain any potential vapors.[1]

  • Emergency Readiness: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed.[1][3][4] Familiarity with their operation is mandatory before beginning work.

  • Workspace Organization: The immediate work area within the fume hood should be de-cluttered, containing only the necessary equipment and reagents for the procedure at hand. This minimizes the risk of accidental spills and cross-contamination.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is non-negotiable and serves as the last line of defense against exposure. The selection of specific PPE is dictated by the known hazards of this chemical class.

PPE CategorySpecification/StandardRationale
Hand Protection Double-layered chemical-resistant nitrile gloves.[1]Nitrile offers good protection against a wide range of chemicals.[5] Double-gloving is a crucial precaution due to the presence of an aromatic amine, which can be absorbed through the skin.[1] Gloves must be inspected for integrity before each use and discarded immediately if contaminated.[1][6]
Eye & Face Protection Chemical safety goggles complying with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Protects against splashes and airborne particulates. For procedures with a higher risk of splashing, a full-face shield must be worn over the safety goggles.[1][5]
Skin & Body Protection A fully-buttoned laboratory coat. For larger quantities or high-risk operations, a chemical-resistant apron is required.[1][3]Prevents incidental skin contact with the compound.[5]
Respiratory Protection To be used only if engineering controls are insufficient. A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4][5]The primary control is the fume hood. Respirators are for emergency situations or if dust/aerosols cannot be contained by engineering controls.

Step-by-Step Operational Protocol

A systematic workflow is essential for both experimental success and personal safety. The following protocol outlines the key stages of handling this compound.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) PPE 2. Don Correct PPE (Double Gloves, Goggles, Lab Coat) Prep->PPE Weigh 3. Weigh Solid in Fume Hood PPE->Weigh Transfer 4. Transfer & Solubilize Weigh->Transfer Reaction 5. Perform Experiment Transfer->Reaction Decon 6. Decontaminate Equipment & Surfaces Reaction->Decon Doff 7. Doff PPE Correctly Decon->Doff Wash 8. Wash Hands Thoroughly Doff->Wash Segregate 9. Segregate Waste (Solid & Liquid) Wash->Segregate Dispose 10. Dispose via EHS Office Segregate->Dispose

Caption: A procedural workflow for the safe handling of this compound.

  • Preparation:

    • Verify that the chemical fume hood's certification is current and that airflow is optimal.

    • Don all required PPE as specified in the table above, ensuring a proper fit.

  • Handling and Experimental Procedure:

    • When weighing the solid compound, use an anti-static weigh boat or paper. Perform this task deep within the fume hood to contain any airborne particles. Avoid creating dust.[1][4]

    • Use dedicated spatulas and glassware for handling.

    • When transferring the solid to a reaction vessel, do so carefully to prevent spillage.

    • If solubilizing, add the solvent to the solid slowly to avoid splashing.

    • Keep the container of the chemical tightly closed when not in use.[3][4]

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and surfaces that came into contact with the chemical.

    • Carefully remove PPE to avoid contaminating yourself, removing gloves last using a technique that avoids skin contact with the outer surface.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[4][6]

Spill Management

In the event of a spill, a swift and correct response is critical.

  • Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup (for minor spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[4][7]

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.

    • Solid Waste: Used gloves, weigh boats, paper towels, and contaminated absorbent material should be collected in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[1]

    • Liquid Waste: Any solutions containing this compound, including reaction mixtures and rinsates, must be collected in a separate, labeled hazardous waste container for liquid chemical waste.[1]

  • Container Management:

    • Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[8]

    • Label containers clearly with the full chemical name: "Waste this compound".[7]

  • Disposal Protocol: All waste must be disposed of following local, state, and federal regulations. Never dispose of this chemical down the drain.[6] Contact your institution's EHS office to schedule a pickup for hazardous waste.[1][7]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] Only after this procedure can the container be considered for disposal or recycling, after the label has been fully defaced.[8]

By adhering to these scientifically grounded procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile. Benchchem.
  • Essential Safety and Logistical Information for Handling 3-Amino-4-(phenylamino)benzonitrile. Benchchem.
  • Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer.
  • This compound | 143174-02-1. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Aminobenzonitrile - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • SAFETY DATA SHEET. (Chemical Supplier).
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. CymitQuimica.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide. Benchchem.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.